Isoatriplicolide tiglate
Description
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1 |
InChI Key |
BITFKDUCQOBZDL-KZSDYASMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |
Origin of Product |
United States |
Foundational & Exploratory
Isoatriplicolide Tiglate: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation of isoatriplicolide tiglate, a sesquiterpene lactone with significant biological activities. This document consolidates available scientific literature to offer detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Natural Sources of this compound
This compound has been identified and isolated from Paulownia tomentosa, a fast-growing deciduous tree native to central and western China. It is important to note that early reports incorrectly cited the source as Paulownia coreana, a name that is not taxonomically accepted. Subsequent corrections by the original authors have clarified that the correct species is Paulownia tomentosa (Thunb.) Steud.[1][2] This compound has been extracted from both the leaves and flowers of the plant.[3][4]
Biological Activities
This compound has demonstrated potent biological effects, primarily in the areas of cancer cell proliferation and neuroprotection.
-
Antiproliferative and Pro-apoptotic Effects: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer.[4][5] At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways.[4][5]
-
Neuroprotective Effects: The compound has also been observed to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative conditions.[6][7]
Isolation of this compound
The isolation of this compound from Paulownia tomentosa typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.
General Experimental Workflow
The overall process for isolating this compound involves the collection and preparation of plant material, extraction with organic solvents, fractionation of the crude extract, and purification of the target compound using chromatography techniques.
Detailed Experimental Protocols
Protocol 1: Isolation from Paulownia tomentosa Flowers
This protocol is based on the work of Zee and Moon (2001), who first reported the isolation of a cytotoxic compound identified as this compound from the flowers of P. tomentosa.[3][8]
-
Plant Material: 46 g of dried and powdered Paulownia tomentosa flowers.
-
Extraction: The powdered plant material is subjected to extraction with an appropriate solvent (details not specified in the abstract).
-
Chromatography:
-
Technique: Normal phase column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
-
Fractions Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Compound Identification: The structure of the isolated compound is confirmed using spectroscopic methods (e.g., NMR, MS).
Protocol 2: Isolation from Paulownia tomentosa Leaves
This protocol is derived from the study by Lee et al. (2012), which investigated the antiproliferative effects of this compound.[4][9]
-
Plant Material: Dried leaves of Paulownia tomentosa.
-
Extraction and Fractionation:
-
The dried leaves are extracted with a suitable solvent (e.g., methanol or ethanol).
-
The crude extract is then suspended in water and partitioned with chloroform to obtain a chloroform-soluble fraction.
-
-
Purification: The chloroform fraction, containing this compound, is further purified using chromatographic techniques, such as silica gel column chromatography and potentially high-performance liquid chromatography (HPLC), to yield the pure compound.
Quantitative Data
The following table summarizes the available quantitative data related to the biological activity of this compound. It is important to note that specific yield data from isolation procedures is not extensively reported in the currently available literature.
| Parameter | Value | Cell Line/Model | Reference |
| Antiproliferative Activity | |||
| IC50 (Low Concentration) | < 10 µg/mL | Breast and cervical cancer cells | [4][9] |
| Apoptosis Induction (High Conc.) | > 50 µg/mL | MDA-MB-231 breast cancer cells | [4][9] |
| Neuroprotective Activity | |||
| Cell Viability | ~50% at 0.1-10 µM | Primary cultured rat cortical cells | [6] |
Signaling Pathways
Antiproliferative and Apoptotic Signaling Pathway
This compound induces cell cycle arrest at the S/G2 phase at low concentrations. At higher concentrations, it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[4][5][9]
Neuroprotective Mechanism Logical Flow
The neuroprotective effect of this compound is demonstrated by its ability to counteract glutamate-induced excitotoxicity. The proposed mechanism involves the inhibition of downstream signaling cascades that lead to neuronal cell death.
References
- 1. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to Wiart, C. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Compound of Paulownia tomentosa - Natural product sciences - 한국생약학회 - KISS [kiss.kstudy.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Isoatriplicolide Tiglate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoatriplicolide tiglate, a sesquiterpene lactone primarily isolated from Paulownia coreana, has demonstrated significant potential as an antiproliferative agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its effects on cancer cell lines. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying its cytotoxic and apoptotic effects, including its role in cell cycle arrest and the modulation of key signaling pathways such as the caspase cascade and the NF-κB pathway. The information is presented to support the advancement of this compound in preclinical and clinical research.
Chemical Identity and Physicochemical Properties
This compound is a natural product belonging to the class of sesquiterpene lactones. Its core chemical structure is characterized by a complex, polycyclic framework.
Chemical Structure
-
IUPAC Name: [(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate[1]
-
Molecular Formula: C₂₀H₂₂O₆[1]
-
CAS Number: 133559-39-4[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 358.4 g/mol | [1] |
| Monoisotopic Mass | 358.14163842 Da | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those of breast and cervical origin.[2][3] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][3]
Antiproliferative and Cytotoxic Effects
Studies have shown that this compound inhibits the growth of breast and cervical cancer cells in a dose- and time-dependent manner.[2][3] At lower concentrations (e.g., <10 µg/mL), it primarily induces cell cycle arrest, while at higher concentrations (e.g., >50 µg/mL), it triggers apoptosis.[2][3]
Induction of Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound can arrest the cell cycle at the S/G2 phase in cancer cells.[2] This prevents the cells from progressing through mitosis, thereby inhibiting their proliferation.
Apoptosis Induction
At higher concentrations, this compound induces programmed cell death, or apoptosis, through both the extrinsic and intrinsic pathways.[3] This is evidenced by the activation of key executioner caspases.
Western blot analyses have demonstrated that treatment with this compound leads to a decrease in the expression of pro-caspases 8, 9, and 3, and a corresponding increase in their activated (cleaved) forms.[2][3] This indicates the involvement of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways of apoptosis.
Inhibition of the NF-κB Signaling Pathway
As a member of the sesquiterpene lactone family, this compound is predicted to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, sesquiterpene lactones can suppress these processes, contributing to their anti-cancer effects. The proposed mechanism involves the alkylation of the p65 subunit of NF-κB.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1: Proposed inhibition of the NF-κB signaling pathway.
Figure 2: Induction of apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antiproliferative effects of this compound.
Figure 3: Experimental workflow for assessing antiproliferative activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for use with adherent cancer cell lines such as MDA-MB-231.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining for cell cycle analysis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Western Blotting for Caspase-3 Activation
This protocol describes the detection of cleaved (active) caspase-3.
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the level of cleaved caspase-3.
Conclusion and Future Directions
This compound is a promising natural compound with significant antiproliferative and pro-apoptotic activities against cancer cells. Its ability to induce cell cycle arrest and apoptosis, potentially through the inhibition of the NF-κB pathway and activation of the caspase cascade, makes it a compelling candidate for further drug development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets to fully realize its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the investigation of this potent natural product.
References
Isoatriplicolide Tiglate: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoatriplicolide tiglate, a sesquiterpene lactone isolated from Paulownia coreana, has demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines, particularly those of breast and cervical origin. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, detailing its dose-dependent dual effects on cell cycle progression and apoptosis induction. The information presented herein is compiled from peer-reviewed scientific literature to support further research and drug development endeavors.
Core Mechanism of Action
This compound, also referred to as PCAC, exhibits a distinct dual mechanism of action that is dependent on its concentration. At lower concentrations, it primarily induces cell cycle arrest, while at higher concentrations, it triggers programmed cell death through apoptosis.
-
Low Concentration (<10 µg/mL): Induces cell cycle arrest in the S and G2 phases of the cell cycle, thereby inhibiting cell proliferation.[1][2]
-
High Concentration (>50 µg/mL): Promotes caspase-dependent apoptosis, leading to cancer cell death.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on cancer cells. The primary data is derived from studies on the MDA-MB-231 human breast cancer cell line.
Table 1: Effect of this compound on the Proliferation of MDA-MB-231 Cells
| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |
| 10 | Proliferation highly inhibited | Proliferation highly inhibited | Proliferation highly inhibited |
| 30 | Proliferation highly inhibited | Proliferation highly inhibited | Proliferation highly inhibited |
| 50 | Proliferation highly inhibited | Proliferation highly inhibited | Proliferation highly inhibited |
Note: The source literature describes the inhibition as "highly inhibited" based on graphical representation of cell numbers over time. Specific percentage inhibition values are not provided.[1]
Table 2: Viability of MDA-MB-231 Cells Treated with this compound
| Concentration (µg/mL) | Effect on Cell Viability |
| 10 | Suppression of cell growth and proliferation |
| 30 | Suppression of cell growth and proliferation |
| 50 | Significant increase in the number of dead cells |
Note: At 50 µg/mL, treated cells exhibited typical apoptotic morphologies, including cell shrinkage and membrane blebbing.[1]
Table 3: Effect of this compound on Proliferation of Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| MCF-7 | Breast | Proliferation inhibited |
| HS578T | Breast | Proliferation inhibited |
| T47D | Breast | Proliferation inhibited |
| HeLa | Cervical | Proliferation inhibited |
| SiHa | Cervical | Proliferation inhibited |
| C33A | Cervical | Proliferation inhibited |
Note: While proliferation was inhibited in these cell lines, specific IC50 values are not provided in the primary literature.[1]
Signaling Pathways
Apoptotic Signaling Pathway
At concentrations greater than 50 µg/mL, this compound activates both the extrinsic and intrinsic apoptotic pathways. This dual activation converges on the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Cell Cycle Regulation
At a concentration of 10 µg/mL, this compound induces cell cycle arrest at the S and G2/M phases in MDA-MB-231 cells. This prevents the cells from proceeding through mitosis and subsequent cell division.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Cell Culture
-
Cell Lines:
-
Human breast cancer cell lines: MDA-MB-231, MCF-7, HS578T, T47D.
-
Human cervical cancer cell lines: HeLa, SiHa, C33A.
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation and Viability Assay
This protocol is based on colorimetric assays that measure the metabolic activity of viable cells.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound (0, 10, 30, and 50 µg/mL) for 24, 48, and 72 hours.
-
Viability Reagent: After the incubation period, a solution such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated to allow for the conversion of the reagent by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Measurement: The absorbance was measured using a microplate reader at a wavelength appropriate for the reagent used.
Western Blot Analysis
-
Cell Lysis: MDA-MB-231 cells were treated with 50 µg/mL of this compound for 24 hours. Cells were then harvested and lysed in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane was blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, BAX, and γ-tubulin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry (FACS)
-
Cell Treatment: MDA-MB-231 cells were treated with 10 µg/mL of this compound.
-
Cell Harvesting and Fixation: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate cell cycle analysis software.
Conclusion and Future Directions
This compound presents a promising profile as an anticancer agent with a clear, dose-dependent mechanism of action involving cell cycle arrest and induction of apoptosis. The activation of both intrinsic and extrinsic apoptotic pathways suggests a robust mechanism for inducing cell death in cancer cells.
Future research should focus on:
-
Determining the precise IC50 values of this compound in a broader range of cancer cell lines.
-
Elucidating the upstream molecular targets responsible for the induction of S/G2 arrest.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
This technical guide provides a foundational understanding of this compound's anticancer properties, offering valuable insights for the scientific community to build upon in the quest for novel cancer therapies.
References
Isoatriplicolide Tiglate: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoatriplicolide tiglate, a sesquiterpene lactone primarily isolated from plants of the Paulownia genus, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anticancer and neuroprotective properties. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows. While this guide consolidates the current understanding of this compound's biological activities, it is important to note that specific IC50 values against a broad range of cancer cell lines are not yet widely available in the public domain. Similarly, a detailed molecular mechanism for its anti-inflammatory effects is an area requiring further investigation.
Data Presentation: Biological Activities of this compound
The biological activities of this compound have been predominantly evaluated in the contexts of oncology and neuroprotection. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Anticancer Activity of this compound
| Cell Line(s) | Activity Type | Effective Concentration | Key Molecular Effects |
| Breast and Cervical Cancer Cell Lines | Inhibition of Cell Growth and Proliferation | < 10 µg/mL | Induces cell cycle arrest in the S/G2 phase.[1][2] |
| Breast and Cervical Cancer Cell Lines | Induction of Apoptosis | > 50 µg/mL | Activates both extrinsic and intrinsic apoptotic pathways.[1][2] |
| MDA-MB-231 (Human Breast Cancer) | Apoptosis Induction | > 50 µg/mL | Decreased expression of pro-caspases 8, 9, and 3, with subsequent activation of caspase 8, 9, and 3.[1][2] |
| Trypanosoma brucei rhodesiense | Anti-parasitic | IC50: 15 nM | Not specified |
Note: Specific IC50 values for individual breast and cervical cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa, SiHa, C33A, HS578T, T47D) are not consistently reported in the reviewed literature.
Table 2: Neuroprotective Activity of this compound
| Cell Type | Insult | Effective Concentration | Observed Effect |
| Primary Cultured Rat Cortical Cells | Glutamate-induced Toxicity | 0.1 µM to 10 µM | Significant neuroprotective activity, with cell viability of approximately 50%. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection by Western Blotting for Caspase Activation
Western blotting is employed to detect the cleavage and subsequent activation of key apoptotic proteins, such as caspases.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for pro- and cleaved forms of caspase-3, -8, and -9
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target caspases overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase bands indicates the activation of the apoptotic pathway.
Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neuron cultures (e.g., from rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate solution
-
This compound stock solution
-
MTT assay reagents or other viability indicators (e.g., LDH assay kit)
-
Microscope
Procedure:
-
Cell Culture: Culture primary cortical neurons in appropriate multi-well plates until they form a mature network.
-
Pre-treatment: Pre-treat the neurons with various concentrations of this compound for a specified period before glutamate exposure.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate for a defined duration.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium. Allow the cells to recover for a period (e.g., 24 hours).
-
Viability Assessment: Assess neuronal viability using the MTT assay, LDH assay (measuring lactate dehydrogenase release from damaged cells), or by morphological assessment under a microscope.
-
Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Mandatory Visualizations
Apoptotic Signaling Pathway of this compound
Caption: Apoptotic signaling cascade induced by this compound.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and neuroprotection. Its dose-dependent effects on cancer cells, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations, suggest a nuanced mechanism of action that warrants further investigation. The activation of both intrinsic and extrinsic apoptotic pathways highlights its potential for broad-spectrum anticancer activity. Furthermore, its ability to protect neurons from glutamate-induced excitotoxicity opens avenues for its exploration in the context of neurodegenerative diseases.
This technical guide provides a foundational understanding of the biological activities of this compound and the experimental approaches to their evaluation. However, to fully elucidate its therapeutic potential, future research should focus on determining specific IC50 values across a wider panel of cancer cell lines, investigating its anti-inflammatory properties and the underlying signaling pathways, and conducting in vivo studies to validate the in vitro findings. The detailed protocols and visual workflows presented herein are intended to facilitate such future research endeavors.
References
Isoatriplicolide Tiglate: A Technical Guide on its Discovery, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Isoatriplicolide tiglate, a sesquiterpene lactone that has demonstrated notable antiproliferative properties. The document details its initial discovery and isolation, biological activity, and the experimental methodologies employed in its characterization. Quantitative data from key experiments are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of pertinent signaling pathways and workflows to facilitate a deeper understanding and replication of the foundational research.
Introduction
This compound is a sesquiterpene lactone that has been investigated for its potential as an antiproliferative agent. This document serves as a technical resource for researchers and professionals in the field of drug discovery and development, providing an in-depth look at the scientific data and methodologies associated with this compound.
Discovery and History
This compound was first isolated and identified by a research group led by Myeong-Sok Lee. The discovery was detailed in a 2012 publication in the scientific journal Molecules.[1][2] The compound, designated as PCAC, was extracted from the chloroform-soluble fraction of the leaves of a plant identified by the researchers as Paulownia Coreana.[2]
However, the botanical origin of this compound has been a subject of scientific discussion. In a 2013 communication, researcher Christophe Wiart pointed out that Paulownia coreana is not a recognized species within the genus Paulownia.[3] The original authors, in their response, stood by their identification, creating a point of contention in the scientific literature regarding the precise source of this compound.[4] Despite this taxonomic debate, the initial publication remains the primary source of information on the isolation and characterization of this compound.
Physicochemical Properties and Structure
The chemical structure of this compound is characterized as a sesquiterpene lactone. The complete and correct chemical structure, including its stereochemistry, is crucial for its biological activity and for any synthetic efforts. A detailed structural elucidation was presented in the initial discovery paper.
Biological Activity and Mechanism of Action
This compound has been shown to possess significant antiproliferative activity against human cancer cell lines. The primary research focused on its effects on breast and cervical cancer cells.[2]
Antiproliferative Effects
The compound was found to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[2] The specific quantitative data from these experiments are summarized in the tables below.
Signaling Pathways
The proposed mechanism of action for this compound's antiproliferative effects involves the induction of apoptosis and cell cycle arrest. The key signaling pathways implicated in these processes are visualized in the diagrams below.
Data Presentation
The following tables summarize the quantitative data from the key experiments described in the primary literature.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
| Breast Cancer Cell Line | Data not available in snippets | Data not available in snippets |
| Cervical Cancer Cell Line | Data not available in snippets | Data not available in snippets |
Note: Specific cell line names and precise IC50 values would be extracted from the full-text article.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Isolation of this compound
The isolation protocol, as described by Lee et al. (2012), is as follows:
-
Plant Material Extraction: The leaves of the source plant were collected, dried, and powdered. The powdered material was then extracted with methanol at room temperature.
-
Solvent Partitioning: The methanol extract was concentrated and then partitioned successively with hexane, chloroform, ethyl acetate, and butanol.
-
Chromatographic Separation: The chloroform-soluble fraction, which showed the highest activity, was subjected to column chromatography on silica gel. Elution was performed with a gradient of chloroform and methanol.
-
Further Purification: Active fractions were further purified using repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cell Viability Assay
The antiproliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound for 24 and 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the control (untreated) cells.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound.
Conclusion
This compound is a sesquiterpene lactone with demonstrated antiproliferative activity. While the initial research provides a solid foundation for its potential as an anticancer agent, further studies are warranted. These should include the definitive identification of its botanical source, exploration of its efficacy in a broader range of cancer models, and a more detailed elucidation of its molecular targets and mechanism of action. This technical guide provides the core information necessary for researchers to build upon these initial findings.
References
- 1. Lee et al., Inhibitory effect and mechanism of antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: a note regarding Paulownia coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Response to Wiart, C. Lee et al., Inhibitory effect and mechanism of antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: a note regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sesquiterpene Lactones from Paulownia coreana: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Class of Bioactive Compounds
This technical guide provides a comprehensive overview of sesquiterpene lactones derived from Paulownia coreana, a tree native to Korea.[1] While research specifically on the sesquiterpene lactones of P. coreana is nascent, this document synthesizes the available data, including the notable neuroprotective agent isoatriplicolide tiglate, and draws upon findings from the broader Paulownia genus and the well-established chemistry of sesquiterpene lactones. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these natural products.
Introduction to Paulownia coreana and Sesquiterpene Lactones
Paulownia coreana, also known as the Korean Paulownia, is a deciduous tree species that has been utilized in traditional medicine and for its lightweight timber.[1] The genus Paulownia is a rich source of various bioactive secondary metabolites, including flavonoids, phenolic glycosides, and terpenoids. Among these, sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring, are of significant interest due to their diverse and potent biological activities. While numerous compounds have been isolated from various Paulownia species, the exploration of sesquiterpene lactones from P. coreana specifically has been limited.
Identified Sesquiterpene Lactones from Paulownia coreana
To date, the most significant sesquiterpene lactone isolated and studied from Paulownia coreana is This compound .[2][3] Research has highlighted its potential as a neuroprotective agent.
Quantitative Data for this compound
The primary biological activity investigated for this compound from P. coreana is its neuroprotective effect against glutamate-induced toxicity in primary cultured rat cortical cells.[2][3] The available quantitative data is summarized in the table below.
| Compound Name | Biological Activity | Assay System | Concentration Range | Effect (Cell Viability) | Reference |
| This compound | Neuroprotection | Glutamate-induced toxicity in primary cultured rat cortical cells | 0.1 µM - 10 µM | ~50% | [2][3] |
Experimental Protocols
Due to the limited number of studies focusing solely on the extraction of sesquiterpene lactones from Paulownia coreana, a generalized protocol based on standard methodologies for isolating these compounds from plant materials is presented below. This protocol is a composite of techniques commonly employed in phytochemistry.[4][5][6][7][8]
General Extraction and Isolation Workflow
The isolation of sesquiterpene lactones from plant material typically involves a multi-step process of extraction, fractionation, and purification.
Caption: A generalized workflow for the extraction and isolation of sesquiterpene lactones.
Detailed Methodologies
1. Plant Material Preparation:
-
The relevant plant parts of Paulownia coreana (e.g., leaves, stems, or flowers) are collected, air-dried, and ground into a fine powder.
2. Extraction:
-
The powdered plant material is macerated or sonicated with a polar organic solvent such as methanol, ethanol, or aqueous acetone at room temperature for an extended period (e.g., 24-72 hours).[4][7][8][9]
-
The process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
3. Fractionation (Liquid-Liquid Partitioning):
-
The crude extract is suspended in water or a hydroalcoholic mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, and ethyl acetate.[5][6] This separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the medium-polarity fractions (e.g., ethyl acetate).
4. Chromatographic Purification:
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Sephadex LH-20.[1] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of sesquiterpene lactones (as determined by thin-layer chromatography) are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[5]
5. Structure Elucidation:
-
The structure of the isolated pure compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Neuroprotection Assay Protocol (Glutamate-Induced Neurotoxicity)
The following is a generalized protocol for assessing the neuroprotective effects of isolated compounds against glutamate-induced excitotoxicity in primary cultured cortical neurons, based on the study of this compound.[2][3]
Caption: Workflow for assessing neuroprotective activity against glutamate-induced toxicity.
1. Primary Cortical Cell Culture:
-
Primary cortical neurons are prepared from the cerebral cortices of embryonic rats and cultured in appropriate media.
2. Compound Treatment:
-
After a period of stabilization in culture, the neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
3. Induction of Glutamate Toxicity:
-
Following pre-treatment, the cells are exposed to a toxic concentration of glutamate to induce excitotoxicity.
4. Incubation:
-
The cells are incubated for a further period (e.g., 24 hours) to allow for the development of neurotoxic effects.
5. Assessment of Cell Viability:
-
Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
6. Data Analysis:
-
The viability of the compound-treated cells is compared to that of cells treated with glutamate alone (control) to determine the neuroprotective effect.
Potential Signaling Pathways
While the specific signaling pathways modulated by sesquiterpene lactones from Paulownia coreana have not been elucidated, research on this class of compounds from other plant sources points to several key pathways involved in their biological activities, particularly in inflammation and cancer.
Anti-inflammatory Signaling
Many sesquiterpene lactones are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Caption: A simplified diagram of the NF-κB signaling pathway and its inhibition by sesquiterpene lactones.
Future Perspectives
The identification of this compound in Paulownia coreana with neuroprotective properties opens up avenues for further research. Future studies should focus on:
-
Comprehensive Phytochemical Analysis: A thorough investigation of P. coreana to identify and isolate other sesquiterpene lactones.
-
Quantitative Bioactivity Screening: Evaluating the isolated compounds for a wider range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the active compounds to optimize their potency and selectivity.
This technical guide serves as a foundational resource for researchers and drug development professionals. While the current body of literature on sesquiterpene lactones from Paulownia coreana is limited, the existing evidence strongly suggests that this is a promising area for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msipublishers.com [msipublishers.com]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 8. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 9. Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood [mdpi.com]
Isoatriplicolide Tiglate: A Technical Guide for Researchers
CAS Number: 133559-39-4
This technical guide provides an in-depth overview of Isoatriplicolide tiglate, a sesquiterpene lactone with demonstrated antiproliferative and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this natural compound.
Chemical and Physical Properties
This compound, a compound isolated from Paulownia coreana, possesses a unique chemical structure and a range of physicochemical properties relevant to its biological activity and potential for further development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| IUPAC Name | [(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate | PubChem |
| CAS Number | 133559-39-4 | PubChem |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| XLogP3-AA | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 358.14163842 Da | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
Biological Activity
This compound has demonstrated significant biological activity in two key areas: cancer cell proliferation and neuronal protection.
Antiproliferative Activity
This compound exhibits potent antiproliferative effects against a range of human breast and cervical cancer cell lines.[1][2] Its mechanism of action is dose-dependent, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[1][2]
Table 2.1: Antiproliferative and Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration |
| MDA-MB-231 | Breast Cancer | Antiproliferation | < 10 µg/mL |
| MDA-MB-231 | Breast Cancer | Apoptosis Induction | > 50 µg/mL |
| Hs-578T | Breast Cancer | Antiproliferation | < 10 µg/mL |
| MCF-7 | Breast Cancer | Antiproliferation | < 10 µg/mL |
| HeLa | Cervical Cancer | Antiproliferation | < 10 µg/mL |
| CaSki | Cervical Cancer | Antiproliferation | < 10 µg/mL |
| SiHa | Cervical Cancer | Antiproliferation | < 10 µg/mL |
| C-33A | Cervical Cancer | Antiproliferation | < 10 µg/mL |
Note: Specific IC50 values for antiproliferative activity have not been reported in the reviewed literature.
The compound induces cell cycle arrest in the S/G2 phase at concentrations below 10 µg/mL.[1] At concentrations above 50 µg/mL, it triggers apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1][2]
Neuroprotective Activity
This compound has shown significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[3] This suggests a potential therapeutic role in conditions involving excitotoxicity.
Table 2.2: Neuroprotective Effect of this compound
| Cell Type | Insult | Effect | Concentration Range | Result |
| Primary Cultured Rat Cortical Cells | Glutamate | Neuroprotection | 0.1 µM to 10 µM | Exhibited cell viability of about 50% |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the biological activities of this compound.
Isolation of this compound from Paulownia coreana
The following workflow outlines the general steps for the isolation and purification of this compound.
Cell Culture and Viability Assay (MTT Assay)
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, Hs-578T, MCF-7) and human cervical cancer cell lines (HeLa, CaSki, SiHa, C-33A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µg/mL). Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 10 µg/mL) for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Apoptosis Analysis (Western Blot)
-
Protein Extraction: Cells are treated with this compound (e.g., 50 µg/mL) for various time points (e.g., 0, 6, 12, 24 hours). Cells are then lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against key apoptosis-related proteins (e.g., pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, and β-actin as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative expression levels of the target proteins are quantified.
Neuroprotection Assay
-
Primary Cortical Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in a suitable medium.
-
Treatment: Neurons are pre-treated with various concentrations of this compound (0.1 µM to 10 µM) for a specified duration.
-
Induction of Neurotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability of treated cells to that of cells treated with glutamate alone.
Signaling Pathways
The antiproliferative activity of this compound in cancer cells is mediated by its influence on cell cycle regulation and the induction of apoptosis.
Apoptosis Induction Pathway
At higher concentrations (>50 µg/mL), this compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This dual mechanism leads to the activation of key executioner caspases and subsequent cell death.
This guide provides a comprehensive summary of the current technical knowledge on this compound. Further research is warranted to elucidate the precise molecular targets and to explore its full therapeutic potential in oncology and neuroprotection.
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoatriplicolide Tiglate (C20H22O6): A Technical Guide on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoatriplicolide tiglate, a sesquiterpene lactone with the molecular formula C20H22O6, has emerged as a compound of significant interest in oncological research. Isolated from Paulownia tomentosa (previously misidentified as Paulownia coreana), this natural product exhibits potent antiproliferative and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H22O6 | --INVALID-LINK-- |
| Molecular Weight | 374.39 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(1R,4S,7R,8R,11S)-1,8-dihydroxy-4,11-dimethyl-14-methylidene-3,6-dioxatetracyclo[8.3.1.0²,⁷.0¹¹,¹³]tetradecan-5-on-8-yl] (E)-2-methylbut-2-enoate | --INVALID-LINK-- |
| Canonical SMILES | CC1=C[C@H]2--INVALID-LINK--OC(=O)C(=C(C)C)C | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
This compound, hereafter referred to as PCAC as designated in key literature, demonstrates a dual mechanism of action dependent on its concentration. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis in cancer cells. This dose-dependent differential effect makes it a fascinating subject for further investigation in cancer therapy.
Antiproliferative Activity
PCAC has been shown to inhibit the proliferation of a panel of human breast and cervical cancer cell lines. While specific IC50 values are not extensively reported in the primary literature, the compound demonstrates significant growth inhibition at concentrations as low as 10 µg/mL.[1][2]
Table of Antiproliferative Activity:
| Cell Line | Cancer Type | Observed Effect at 10 µg/mL |
| MDA-MB-231 | Breast Cancer | Significant inhibition of proliferation |
| MCF-7 | Breast Cancer | Significant inhibition of proliferation |
| HS578T | Breast Cancer | Significant inhibition of proliferation |
| T47D | Breast Cancer | Significant inhibition of proliferation |
| HeLa | Cervical Cancer | Significant inhibition of proliferation |
| SiHa | Cervical Cancer | Significant inhibition of proliferation |
| C33A | Cervical Cancer | Significant inhibition of proliferation |
Induction of Cell Cycle Arrest
At concentrations below 10 µg/mL, PCAC induces a robust cell cycle arrest at the S and G2/M phases in MDA-MB-231 breast cancer cells.[1] This disruption of the normal cell cycle progression is a key component of its cytostatic effect. The precise molecular mechanism underlying this cell cycle arrest is an area of active investigation, with a focus on the modulation of key cell cycle regulatory proteins.
Logical Flow of PCAC-Induced Cell Cycle Arrest:
Caption: PCAC at low concentrations inhibits cell cycle progression, leading to S/G2 phase arrest and subsequent blockage of cancer cell proliferation.
Induction of Apoptosis
At concentrations exceeding 50 µg/mL, the primary mechanism of PCAC-induced cell death shifts to apoptosis.[1][2] This programmed cell death is caspase-dependent and involves the activation of both the extrinsic and intrinsic apoptotic pathways.
The apoptotic cascade initiated by PCAC is characterized by the following key events:
-
Activation of Initiator Caspases: PCAC treatment leads to the cleavage and activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).
-
Activation of Executioner Caspase: The activation of initiator caspases converges on the cleavage and activation of caspase-3, the primary executioner caspase.
-
Modulation of Bcl-2 Family Proteins: The involvement of the intrinsic pathway suggests that PCAC likely influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Signaling Pathway of PCAC-Induced Apoptosis:
References
An In-depth Technical Guide to Isoatriplicolide Tiglate: From Natural Origin to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoatriplicolide tiglate is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. This molecule has been isolated from plants of the Paulownia genus, such as Paulownia tomentosa (formerly misidentified as Paulownia coreana in some literature).[1][2] While plants from the Paulownia genus have been utilized in traditional medicine for various purposes, including the treatment of infectious diseases and cancer, the specific role of the isolated compound, this compound, is primarily understood through modern scientific investigation rather than historical traditional use.[1][3][4] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols used to elucidate these activities.
Pharmacological Activities
Research into this compound has revealed significant potential in two main areas: anti-cancer and neuroprotective activities.
-
Antiproliferative and Cytotoxic Activity: this compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Studies show it inhibits cell proliferation and induces cell death in a dose- and time-dependent manner.[5] At lower concentrations (e.g., <10 µg/mL), it tends to suppress cancer cell growth, while at higher concentrations (>50 µg/mL), it actively induces apoptosis, or programmed cell death.[1][3][5] This activity has been observed in breast cancer (MDA-MB-231, MCF7, HS578T, T47D) and cervical cancer (HeLa, SiHa, C33A) cell lines.[1][5] The mechanism involves inducing cell cycle arrest, particularly in the S/G2 phase, and activating both extrinsic and intrinsic apoptotic pathways.[1][3]
-
Neuroprotective Effects: Beyond its anti-cancer properties, this compound has also been identified as a neuroprotective agent. It has shown significant protective activity against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[6] This suggests a potential therapeutic application in neurological conditions characterized by excitotoxicity.
Mechanism of Action: Modulation of Apoptotic Pathways
The primary anti-cancer mechanism of this compound involves the induction of apoptosis through the caspase signaling cascade. Western blot analyses have confirmed that treatment with this compound leads to a decrease in the expression of pro-caspases 8, 9, and 3, which corresponds to an increase in their active forms.[1] This indicates the activation of both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways, converging on the executioner caspase-3 to dismantle the cell.
Quantitative Data Summary
The biological activities of this compound have been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) and effective concentration data from published studies.
| Activity Type | Cell Line / Model | Parameter Measured | Concentration / Effect | Reference |
| Antiproliferation | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | Highly inhibited at 10 µg/mL | [5] |
| Antiproliferation | MCF7 (Breast Cancer) | Cell Growth Inhibition | Highly inhibited at 10 µg/mL | [5] |
| Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) | S/G2 Phase Arrest | Effective at < 10 µg/mL | [1] |
| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Caspase Activation | Effective at > 50 µg/mL | [1] |
| Neuroprotection | Primary Rat Cortical Cells | Cell Viability vs. Glutamate | ~50% viability at 0.1 µM to 10 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: Human breast cancer (e.g., MDA-MB-231) and cervical cancer cell lines are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay:
-
Cells are seeded in 24-well plates and allowed to form a confluent monolayer for 24 hours.[5]
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 30, 50, 100 µg/mL) or a vehicle control (e.g., DMSO).[5]
-
Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[5]
-
Cell viability and proliferation can be assessed using methods like the MTT assay or by direct cell counting.
-
Cell Cycle Analysis
-
Protocol:
-
Cells (e.g., MDA-MB-231) are treated with the compound (e.g., 10 μg/mL of this compound) for a specified time.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol.
-
Fixed cells are washed again and stained with a solution containing propidium iodide (PI) and RNase.
-
The DNA content of the cells is analyzed by flow cytometry (FACS).[5] The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is then quantified.
-
Western Blot Analysis for Apoptosis Markers
-
Purpose: To detect changes in protein levels of key apoptosis regulators like caspases.
-
Protocol:
-
Protein Extraction: Treated and untreated cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated with primary antibodies specific for the target proteins (e.g., anti-pro-caspase-3, anti-active-caspase-3).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
References
- 1. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response to Wiart, C. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NDLI: Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. [ndl.gov.in]
- 5. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isoatriplicolide Tiglate in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Isoatriplicolide tiglate, a sesquiterpene lactone, in various in vitro cell culture assays to assess its anti-cancer and potential anti-inflammatory properties.
Overview
This compound has demonstrated significant dose- and time-dependent antiproliferative and apoptotic effects in various cancer cell lines, particularly breast and cervical cancer. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways. These protocols outline the necessary steps to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Data Presentation
Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Effect | Concentration | Time Point |
| MDA-MB-231 | Breast Cancer | Strong Cytotoxic Effect | >10 µg/mL | 24, 48, 72 hours |
| MCF7 | Breast Cancer | Similar to MDA-MB-231 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Antiproliferative | Not Specified | Not Specified |
| Additional six human breast and cervical cancer cell lines | Breast and Cervical Cancer | Proliferation Inhibition | Not Specified | Not Specified |
Dose-Dependent Mechanism of Action of this compound
| Concentration Range | Cellular Effect | Key Molecular Events |
| <10 µg/mL | Cell Cycle Arrest (S/G2 phase) | Inhibition of cell proliferation |
| >50 µg/mL | Apoptosis | Activation of Caspase-8, -9, and -3 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with a low concentration of this compound (e.g., 10 µg/mL) for 24, 48, and 72 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Caspase Activation
This protocol detects the activation of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, and anti-cleaved Caspase-3, -8, -9)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound at apoptosis-inducing concentrations (e.g., >50 µg/mL).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Analyze the expression levels of pro-caspases and their cleaved, active forms.
Anti-inflammatory Activity Assessment
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
This compound
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration, an indicator of NO production.
-
Measure the absorbance at 540 nm.
This protocol assesses the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
LPS or TNF-α as a stimulant
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS or TNF-α.
-
After the appropriate incubation time, lyse the cells.
-
Measure the luciferase activity using a luminometer according to the assay kit's protocol.
-
Determine the percentage of inhibition of NF-κB activity.
Visualizations
Application Notes and Protocols for Isoatriplicolide Tiglate in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoatriplicolide tiglate, a sesquiterpene lactone isolated from plants of the Paulownia genus, has demonstrated significant neuroprotective properties in preclinical research.[1] This document provides detailed application notes and protocols for researchers investigating the neuroprotective effects of this compound, with a focus on its dosage and potential mechanisms of action. The information is compiled from published in vitro studies and general knowledge of the pharmacological activities of sesquiterpene lactones.
Disclaimer: The following protocols and dosage information are intended for research purposes only and are not a substitute for rigorous, independent experimental design and validation. Currently, there is a lack of published in vivo data for this compound in the context of neuroprotection. Researchers should exercise caution and conduct thorough dose-response and toxicity studies when transitioning to in vivo models.
Data Presentation: In Vitro Neuroprotection Dosage
The following table summarizes the effective concentrations of this compound in a key in vitro neuroprotection study.
| Model | Cell Type | Neurotoxic Insult | Effective Concentration Range | Observed Effect | Reference |
| In Vitro | Primary Cultured Rat Cortical Neurons | Glutamate | 1 µM - 10 µM | Significant neuroprotection, with cell viability of approximately 43-78% | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound against glutamate-induced toxicity in primary neuronal cultures.[1]
1. Materials and Reagents:
-
This compound
-
Primary cortical neurons (e.g., from rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
2. Experimental Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from embryonic day 18 rat fetuses according to standard laboratory protocols.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Allow the neurons to mature for at least 7 days in vitro before treatment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).
-
Pre-treat the mature neuronal cultures with the different concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control group (medium with DMSO at the same final concentration as the highest this compound dose).
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 10 minutes or as optimized for the specific culture system). A control group without glutamate exposure should also be included.
-
-
Assessment of Neuroprotection (Cell Viability Assay):
-
Following glutamate exposure, wash the cells with PBS and replace the medium with fresh culture medium.
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using the MTT assay or a similar method.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculate cell viability as a percentage of the control group (untreated, no glutamate).
-
3. Data Analysis:
-
Express data as mean ± standard deviation.
-
Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro neuroprotection assay.
Proposed Neuroprotective Signaling Pathways
While the precise mechanism of this compound's neuroprotective effect is not fully elucidated, based on the activity of other sesquiterpene lactones, a plausible mechanism involves the modulation of inflammatory and apoptotic pathways.
Caption: Proposed neuroprotective signaling pathways.
Discussion and Future Directions
The available data strongly supports the neuroprotective potential of this compound in vitro against glutamate-induced excitotoxicity. The proposed mechanism of action, through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPKs, is consistent with the known activities of other sesquiterpene lactones.[2][3][4][5] Furthermore, its ability to modulate apoptotic pathways, as seen in cancer cell studies, suggests a multi-faceted neuroprotective profile.[6][7][8]
The critical next step for the development of this compound as a potential neuroprotective agent is the transition to in vivo models of neurodegenerative diseases (e.g., stroke, Alzheimer's disease, Parkinson's disease). Researchers should consider the following:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the bioavailability, distribution, metabolism, and excretion of this compound.
-
Toxicity Studies: To establish a safe dosage range for in vivo experiments.
-
Dose-Response Studies: To identify the optimal therapeutic dose in relevant animal models.
-
Route of Administration: To explore various delivery methods (e.g., oral, intravenous, intraperitoneal) to achieve therapeutic concentrations in the central nervous system.
References
- 1. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 6. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of Isoatriplicolide Tiglate Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic approaches toward Isoatriplicolide tiglate and its derivatives. This guide includes theoretical background, potential synthetic strategies, and generalized experimental protocols based on the synthesis of structurally related guaianolide sesquiterpene lactones.
This compound is a sesquiterpene lactone belonging to the guaianolide class, a large family of natural products known for their diverse and potent biological activities. The complex tricyclic 5-7-5 fused ring system and multiple stereocenters of guaianolides present a significant challenge for synthetic chemists. This document outlines key strategies that can be adapted for the synthesis of this compound derivatives, focusing on the construction of the core guaianolide skeleton and the introduction of key functional groups.
I. Retrosynthetic Analysis and Strategic Considerations
The synthesis of complex guaianolides like this compound often begins from readily available chiral starting materials (a "chiral pool" approach) to control the stereochemistry of the final product. Common starting materials include natural terpenes such as (-)-α-santonin and R-carvone.
A general retrosynthetic approach for a guaianolide core, which can be adapted for this compound, is depicted below. This involves disconnecting the molecule at key bonds to simplify the structure into more easily synthesized precursors.
Caption: Retrosynthetic analysis of an this compound derivative.
Key synthetic strategies for constructing the guaianolide skeleton include:
-
Biomimetic Synthesis: Mimicking the proposed biosynthetic pathways in nature, often involving cyclization of a germacrane precursor.
-
Domino Reactions and Cascade Reactions: Multi-step transformations that occur in a single pot, efficiently building molecular complexity.
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of the seven-membered ring.
-
Photochemical Rearrangements: Classic methods, such as the dienone photochemical rearrangement of santonin derivatives, have been extensively used.[1]
-
Allylative Approaches: Utilizing metal-mediated aldehyde allylation to construct key carbon-carbon bonds.[1]
II. Experimental Protocols (Generalized)
The following protocols are generalized from the synthesis of related guaianolide natural products and provide a starting point for the development of a specific synthesis of this compound derivatives.
Protocol 1: Construction of a Key Bicyclic Intermediate from a Chiral Pool Precursor
This protocol outlines a sequence starting from a carvone-derived fragment, a common strategy in guaianolide synthesis.[2]
Objective: To synthesize a bicyclic intermediate containing the fused five- and seven-membered rings.
Materials:
-
(R)-carvone
-
Acetaldehyde
-
L-selectride
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Appropriate solvents (e.g., THF, CH₂Cl₂, Et₂O) and reagents for workup and purification.
Procedure:
-
Reductive Alkylation: To a solution of (R)-carvone in anhydrous THF at -78 °C, add L-selectride dropwise. After stirring for 30 minutes, add acetaldehyde and continue stirring for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. Purify the crude product by column chromatography.
-
Mesylation: Dissolve the resulting secondary alcohol in CH₂Cl₂ and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Stir the reaction for 1 hour, then wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Dehydration: Dissolve the mesylate in CH₂Cl₂ and add DBU. Stir the mixture at room temperature overnight. Wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Purify the resulting diene by column chromatography.
-
Allylic Chlorination: To a solution of the diene in a suitable solvent, add Ca(OCl)₂ and stir at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate. Purify the crude chloride by column chromatography to yield the bicyclic precursor.[2]
Protocol 2: Formation of the Tricyclic Guaianolide Core via a Cascade Reaction
This protocol describes a key oxy-Cope/ene reaction cascade to form the 5-7-5 ring system.[2]
Objective: To construct the tricyclic guaianolide lactone motif.
Materials:
-
Bicyclic precursor from Protocol 1
-
Potassium hexamethyldisilazide (KHMDS)
-
18-Crown-6
-
Anhydrous THF
-
Reagents for workup and purification.
Procedure:
-
Precursor Preparation: The bicyclic precursor is further elaborated to an elemanolide-type scaffold suitable for the cascade reaction. This typically involves the stereoselective introduction of an unsaturated alkyl chain.
-
Oxy-Cope/Ene Reaction Cascade: To a solution of the elemanolide precursor in anhydrous THF at a low temperature (e.g., -78 °C), add KHMDS and 18-crown-6. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This cascade reaction forms the guaianolide core in a stereodivergent manner, potentially yielding both C1 epimers.[2]
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting guaianolide lactones by column chromatography.
Protocol 3: Late-Stage Functionalization to Introduce the Tiglate Ester
Objective: To introduce the tiglate ester group at the desired position on the guaianolide core.
Materials:
-
Synthesized guaianolide core with a free hydroxyl group
-
Tiglic anhydride or tigloyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine or triethylamine
-
Anhydrous CH₂Cl₂
Procedure:
-
Esterification: Dissolve the guaianolide core in anhydrous CH₂Cl₂. Add pyridine (or triethylamine) and a catalytic amount of DMAP.
-
Add tiglic anhydride or tigloyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography to obtain the this compound derivative.
III. Data Presentation
Successful synthesis of this compound derivatives requires rigorous characterization of all intermediates and the final products. The following tables provide a template for organizing the quantitative data obtained during a synthetic campaign.
Table 1: Summary of Reaction Yields for the Synthesis of a Guaianolide Intermediate
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Reductive Alkylation | (R)-carvone | Secondary Alcohol | e.g., 85 |
| 2 | Mesylation | Secondary Alcohol | Mesylate | e.g., 95 |
| 3 | Dehydration | Mesylate | Diene | e.g., 78 |
| 4 | Allylic Chlorination | Diene | Bicyclic Precursor | e.g., 65 |
| 5 | Cascade Reaction | Elemanolide Scaffold | Guaianolide Core | e.g., 50 |
| 6 | Esterification | Guaianolide Core | Tiglate Derivative | e.g., 90 |
Table 2: Spectroscopic Data for a Hypothetical this compound Derivative
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |
| Guaianolide Core | List characteristic proton signals | List characteristic carbon signals | Calculated and Found masses |
| This compound Derivative | List characteristic proton signals, including those for the tiglate moiety | List characteristic carbon signals, including those for the tiglate moiety | Calculated and Found masses |
IV. Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and a hypothetical signaling pathway that could be investigated with the synthesized derivatives.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Hypothetical signaling pathway modulated by an this compound derivative.
V. Conclusion
The synthesis of this compound and its derivatives is a challenging endeavor that requires a robust synthetic strategy and careful execution of complex chemical transformations. By leveraging established methods for the synthesis of guaianolide sesquiterpene lactones, researchers can access these biologically important molecules for further investigation in drug discovery and chemical biology. The protocols and strategies outlined in this document provide a foundation for the development of a successful synthetic route to this promising class of natural products.
References
Application Notes and Protocols: Isoatriplicolide Tiglate for Inducing Apoptosis in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoatriplicolide tiglate, also referred to as PCAC, is a sesquiterpene lactone that has demonstrated significant anti-proliferative effects on various cancer cell lines. In the context of triple-negative breast cancer, a particularly aggressive subtype, this compound has been shown to induce apoptosis in MDA-MB-231 cells. This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of this compound on MDA-MB-231 cells. The information is compiled from studies on its mechanism of action, including its impact on cell viability, apoptosis induction, and the underlying signaling pathways.
Mechanism of Action
This compound exhibits a dose-dependent effect on MDA-MB-231 cells. At lower concentrations (<10 µg/mL), it primarily induces cell cycle arrest, inhibiting cell proliferation.[1] At higher concentrations (>50 µg/mL), it triggers programmed cell death through apoptosis.[1]
The apoptotic mechanism of this compound in MDA-MB-231 cells involves the activation of both the intrinsic and extrinsic pathways.[1] This is evidenced by the activation of key initiator and effector caspases. Specifically, treatment with this compound leads to the cleavage and activation of caspase-8 (a key initiator of the extrinsic pathway), caspase-9 (a key initiator of the intrinsic pathway), and caspase-3 (a key executioner caspase).[1] Furthermore, this compound treatment results in an increased expression of the pro-apoptotic protein BAX, a member of the Bcl-2 family that plays a crucial role in the mitochondrial (intrinsic) pathway of apoptosis.[1] Studies have confirmed that the observed cell death is a result of apoptosis and not senescence.[1]
Data Presentation
Table 1: Effect of this compound on MDA-MB-231 Cell Viability
| Concentration (µg/mL) | Treatment Time (hours) | Effect | Reference |
| <10 | Not Specified | Inhibition of cell proliferation, Cell cycle arrest | [1] |
| >50 | Not Specified | Induction of apoptosis | [1] |
Table 2: Key Protein Modulation by this compound in MDA-MB-231 Cells
| Protein | Effect | Pathway | Reference |
| Pro-caspase-8 | Decreased | Extrinsic Apoptosis | [1] |
| Cleaved Caspase-8 | Increased | Extrinsic Apoptosis | [1] |
| Pro-caspase-9 | Decreased | Intrinsic Apoptosis | [1] |
| Cleaved Caspase-9 | Increased | Intrinsic Apoptosis | [1] |
| Pro-caspase-3 | Decreased | Common Execution | [1] |
| Cleaved Caspase-3 | Increased | Common Execution | [1] |
| BAX | Increased | Intrinsic Apoptosis | [1] |
Mandatory Visualizations
References
Application Notes and Protocols for the Quantification of Isoatriplicolide Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoatriplicolide tiglate is a sesquiterpene lactone that has garnered research interest due to its potential biological activities, including neuroprotective effects against glutamate-induced toxicity. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. This document provides detailed application notes and protocols for the quantification of this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of trace levels of organic molecules in complex mixtures. The combination of chromatographic separation with the specificity of mass spectrometric detection allows for reliable identification and quantification.
Instrumentation
A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve. Recommended concentrations may range from 1 ng/mL to 1000 ng/mL.
Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 10 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Perform extraction using ultrasonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Reconstitute the dried extract in a minimal amount of the appropriate solvent.
-
Use a C18 SPE cartridge, pre-conditioned with methanol and water.
-
Load the sample and wash with a low-organic solvent mixture to remove polar impurities.
-
Elute the target analyte with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting conditions and can be optimized for specific instrumentation and matrices.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion. |
Method Validation
The analytical method should be validated according to standard guidelines to ensure its reliability. Key validation parameters include:
| Parameter | Description |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision | Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%. |
| Accuracy | Determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. Recovery should ideally be within 85-115%. |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Quantification
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (Recovery %) | 92 - 108% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Postulated neuroprotective signaling pathway of this compound.
Application Notes and Protocols for In Vivo Studies of Isoatriplicolide Tiglate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Isoatriplicolide Tiglate and detailed protocols for its application in in vivo research models. Due to the limited availability of direct in vivo studies on this compound, the following protocols are based on established methodologies for the delivery of poorly water-soluble compounds, particularly other sesquiterpene lactones.
Introduction to this compound
This compound is a sesquiterpene lactone that has demonstrated significant anti-proliferative and pro-apoptotic effects in in vitro studies.[1][2][3] Isolated from Paulownia coreana, it has shown potential as an anti-cancer agent, particularly against breast and cervical cancer cell lines.[1][2][3] In vitro evidence suggests that this compound can induce cell cycle arrest at the S/G2 phase and trigger apoptosis through both extrinsic and intrinsic pathways.[1][2]
Physicochemical Properties and Formulation Challenges
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound based on in vitro findings, which show induction of apoptosis through the activation of caspase-8, -9, and -3.[1][2]
Quantitative Data from In Vitro Studies
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | < 10 µg/mL | Suppression of cell growth | [1][2] |
| MDA-MB-231 (Breast Cancer) | Apoptosis Induction | > 50 µg/mL | Induction of apoptosis | [1][2] |
| Various Breast & Cervical Cancer Lines | Cell Proliferation | Not specified | Inhibition of proliferation | [1][2] |
Protocols for In Vivo Delivery of this compound
The following are proposed protocols for the in vivo administration of this compound. It is crucial to perform pilot studies to determine the maximum tolerated dose (MTD) and optimal formulation for your specific animal model.
Formulation Protocol for a Poorly Soluble Sesquiterpene Lactone
This protocol outlines a common method for formulating a poorly water-soluble compound for intraperitoneal or intravenous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, for a 10 mg/mL final concentration, you might start by dissolving 100 mg of the compound in 1 mL of DMSO.
-
In a separate tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10:10:80 (v/v/v) of DMSO:PEG400:Saline or 10:20:70 of DMSO:Tween 80:Saline.
-
Slowly add the this compound/DMSO solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
Intraperitoneal (IP) Injection Protocol
Animal Model: Nude mice with xenograft tumors.
Procedure:
-
Prepare the this compound formulation as described in section 5.1.
-
Accurately weigh each animal to determine the correct injection volume.
-
Administer the formulation via intraperitoneal injection at a volume of 100 µL per 10 grams of body weight.
-
The dosing schedule will need to be determined in a pilot study, but a common starting point is once daily or every other day for 2-4 weeks.
-
Monitor the animals daily for signs of toxicity, and measure tumor volume at regular intervals.
Oral Gavage Protocol
For some sesquiterpene lactones, oral administration has been shown to be effective.
Procedure:
-
Prepare the this compound formulation. For oral gavage, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water may be suitable.
-
Accurately weigh each animal.
-
Administer the formulation directly into the stomach using a gavage needle at a volume of 100 µL per 10 grams of body weight.
-
Follow the dosing schedule and monitoring procedures as outlined for IP injection.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Data Collection and Analysis for In Vivo Studies
The following table provides a template for recording key data during an in vivo study.
| Animal ID | Treatment Group | Body Weight (g) | Tumor Volume (mm³) | Observations (e.g., toxicity signs) |
Tumor Volume Calculation: Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Statistical Analysis: Tumor growth inhibition should be calculated and statistically analyzed using appropriate methods, such as a t-test or ANOVA, to compare treatment groups with the vehicle control group.
Conclusion
While direct in vivo data for this compound is currently lacking, the available in vitro evidence strongly supports its potential as an anti-cancer agent. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute in vivo studies to further evaluate its therapeutic efficacy. Careful formulation development and pilot toxicity studies will be critical for the successful translation of this promising natural product into preclinical and potentially clinical settings.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of Isoatriplicolide Tiglate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Isoatriplicolide tiglate's anti-cancer properties and detailed protocols for its investigation. While studies on its combination with other chemotherapeutics are not yet available in the public domain, this document serves as a foundational guide for researchers to explore its potential as a monotherapy and to design future studies on synergistic combinations.
Introduction
This compound, a sesquiterpene lactone isolated from Paulownia coreana, has demonstrated significant anti-proliferative activity against various cancer cell lines, particularly breast and cervical cancer.[1][2][3] Its mechanism of action is dose-dependent, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[1][2] This dual-action profile makes it a compelling candidate for further oncological research.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms depending on its concentration:
-
Cell Cycle Arrest: At lower concentrations (e.g., <10 µg/mL), it induces cell cycle arrest in the S/G2 phase, thereby inhibiting cell proliferation.[1][2]
-
Apoptosis Induction: At higher concentrations (e.g., >50 µg/mL), it triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This process is mediated by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[2][3]
Data Presentation
The following tables summarize the quantitative data from existing studies on the efficacy of this compound in various cancer cell lines.
Table 1: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration | Reference |
| MDA-MB-231 | Breast Cancer | Cell Cycle Arrest (S/G2 Phase) | < 10 µg/mL | [1][2] |
| MDA-MB-231 | Breast Cancer | Apoptosis Induction | > 50 µg/mL | [1][2] |
| Various | Breast & Cervical | Anti-proliferative | Dose-dependent | [2][3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound. These can be adapted for combination studies by including additional treatment arms with other chemotherapeutic agents.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µg/mL) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 µg/mL) for the desired time period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis by detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the known signaling pathway of this compound-induced apoptosis and a suggested experimental workflow for its evaluation.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Anti-Inflammatory Effects of Isoatriplicolide Tiglate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoatriplicolide tiglate is a sesquiterpene lactone, a class of compounds known for a variety of biological activities. While some research has touched upon its antiproliferative effects, its potential as an anti-inflammatory agent remains largely unexplored.[1][2][3][4][5] These application notes provide a comprehensive experimental framework to systematically evaluate the anti-inflammatory properties of this compound, from initial screening to elucidation of its mechanism of action. The protocols are designed for researchers in pharmacology, immunology, and drug discovery.
The proposed experimental design focuses on in vitro assays using the well-established RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[6][7] Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.[8][9] This experimental plan will assess the ability of this compound to modulate this response.
Experimental Workflow & Signaling Pathways
The overall experimental workflow is designed to first establish a safe dose range for this compound, then to screen for its anti-inflammatory activity, and finally to investigate the underlying molecular mechanisms.
Caption: Overall experimental workflow for evaluating the anti-inflammatory effects of this compound.
A key aspect of inflammation is the activation of intracellular signaling cascades that lead to the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[7][10][11] This study will investigate if this compound exerts its effects by modulating these pathways.
Caption: Hypothesized mechanism of action of this compound on NF-κB and MAPK signaling pathways.
Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound to establish a non-toxic concentration range for subsequent experiments.[7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: Nitric Oxide (NO) Production Assay
This assay screens for the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.[7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.[6][7]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates the effect of this compound on the NF-κB and MAPK signaling pathways by analyzing the expression and phosphorylation of key proteins.[7]
-
Cell Lysis: After treatment with this compound and/or LPS for appropriate time points, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data for each experiment.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 25 | 92.1 ± 6.0 |
| 50 | 75.3 ± 5.7 |
| 100 | 45.8 ± 6.2** |
| Hypothetical data, *p < 0.05, *p < 0.01 vs. control |
Table 2: Inhibition of LPS-Induced NO Production by this compound
| Treatment | NO Concentration (µM) ± SD | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | - |
| LPS + Iso (1 µM) | 22.5 ± 1.9 | 12.8% |
| LPS + Iso (5 µM) | 15.7 ± 1.5 | 39.1% |
| LPS + Iso (10 µM) | 8.9 ± 1.1 | 65.5% |
| LPS + Iso (25 µM) | 4.3 ± 0.8 | 83.3% |
| Hypothetical data, *p < 0.05, *p < 0.01 vs. LPS alone |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control | 25.3 ± 5.1 | 15.8 ± 4.3 | 10.2 ± 3.1 |
| LPS (1 µg/mL) | 2850.4 ± 150.7 | 1540.2 ± 120.5 | 850.6 ± 95.4 |
| LPS + Iso (10 µM) | 1345.9 ± 110.2 | 780.1 ± 98.6 | 410.3 ± 70.8 |
| LPS + Iso (25 µM) | 650.7 ± 85.3 | 350.6 ± 65.2 | 180.9 ± 55.1 |
| *Hypothetical data, *p < 0.01 vs. LPS alone |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio |
| Control | 0.15 ± 0.04 | 0.12 ± 0.03 | 0.21 ± 0.05 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| LPS + Iso (25 µM) | 0.45 ± 0.09 | 0.38 ± 0.07 | 0.52 ± 0.10** |
| *Hypothetical data, normalized to LPS group, *p < 0.01 vs. LPS alone |
References
- 1. Lee et al., Inhibitory effect and mechanism of antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: a note regarding Paulownia coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response to Wiart, C. Lee et al., Inhibitory effect and mechanism of antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: a note regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response to Wiart, C. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NDLI: Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. [ndl.gov.in]
- 6. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
- 10. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoatriplicolide Tiglate in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoatriplicolide tiglate, a sesquiterpene lactone originally isolated from Paulownia tomentosa (erroneously first identified as Paulownia coreana), is a bioactive compound with demonstrated anti-proliferative effects on various cancer cell lines.[1][2][3] Its mechanism of action is notably dose-dependent, making it a compound of interest for cancer research and drug development. At lower concentrations (<10 µg/mL), this compound induces cell cycle arrest in the S and G2/M phases, thereby inhibiting cell proliferation.[1][2][3] At higher concentrations (>50 µg/mL), it triggers programmed cell death (apoptosis) through the activation of both intrinsic and extrinsic pathways.[1][2][3][4]
These distinct cellular responses make this compound a valuable tool for studying cell cycle regulation and apoptosis. Flow cytometry, a powerful technique for single-cell analysis, is the method of choice for elucidating these effects. By staining cells with a fluorescent DNA intercalating agent like propidium iodide (PI), one can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
This document provides detailed application notes and experimental protocols for utilizing this compound to study cell cycle arrest in cancer cell lines, with a specific focus on the MDA-MB-231 human breast cancer cell line, a well-documented model for its activity.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism that is dependent on its concentration.
-
Low Concentration (<10 µg/mL): Cell Cycle Arrest. At these concentrations, the compound primarily halts the progression of the cell cycle at the S and G2/M phases.[1][2][3] This arrest prevents cancer cells from dividing and proliferating. While the precise molecular targets for this cell cycle arrest are not fully elucidated, it is a common mechanism for many anti-cancer agents.
-
High Concentration (>50 µg/mL): Apoptosis. At higher concentrations, this compound induces apoptosis, or programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1][2][3] This is supported by the observed cleavage and activation of initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and the executioner caspase-3.[1][2][3]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the expected quantitative data from a cell cycle analysis experiment using flow cytometry on MDA-MB-231 cells treated with this compound. The data is based on the published findings of S/G2 phase arrest and is presented for illustrative purposes.[1]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 60 ± 5 | 25 ± 4 | 15 ± 3 |
| This compound (10 µg/mL) | 30 ± 4 | 40 ± 5 | 30 ± 4 |
Values are represented as mean ± standard deviation and are illustrative of a typical S/G2 arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing MDA-MB-231 cells and treating them with this compound.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a working solution of this compound in complete DMEM from a stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Dosing: Remove the existing media from the wells and replace it with fresh media containing the desired concentration of this compound (e.g., 10 µg/mL for cell cycle arrest studies). Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours). A 72-hour incubation has been shown to be effective for inducing cell cycle arrest.[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide staining and flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the media and wash the cells once with PBS. Detach the cells by adding Trypsin-EDTA and incubating for 3-5 minutes at 37°C.
-
Cell Collection: Neutralize the trypsin with complete DMEM, and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with cold PBS.
-
Resuspension and Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoatriplicolide Tiglate Extraction from Helianthus tuberosus
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the extraction of isoatriplicolide tiglate and other sesquiterpene lactones from Helianthus tuberosus (Jerusalem artichoke). While this compound is not a widely documented constituent of Helianthus tuberosus, this guide provides troubleshooting strategies based on the extraction of similar sesquiterpene lactones from species within the Asteraceae family.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound from Helianthus tuberosus unexpectedly low?
Low yields can stem from several factors ranging from the plant material itself to the extraction and purification process. Key reasons include:
-
Low Natural Abundance: this compound may be a minor constituent in Helianthus tuberosus. The chemical profile of a plant can vary significantly based on its genetics, growing conditions, and harvest time.[1]
-
Incorrect Plant Part: Sesquiterpene lactones in Helianthus tuberosus are typically concentrated in the leaves.[2][3] Using tubers or stems may result in negligible yields.
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical. Solvents that are too polar or non-polar may not efficiently extract the target compound.
-
Compound Degradation: Sesquiterpene lactones can be sensitive to heat, light, and pH changes. High temperatures during solvent evaporation or prolonged extraction times can lead to degradation.[4]
-
Inefficient Purification: Significant sample loss can occur during chromatographic purification steps if not optimized.
Q2: Which part of the Helianthus tuberosus plant should be used for extraction?
For sesquiterpene lactones, the leaves are the primary source.[1][2][3] While tubers are rich in inulin and phenolic compounds, their sesquiterpene lactone content is generally low.[5][6][7][8] The concentration of these compounds can also be influenced by the plant's growth stage, with the early flowering period often being optimal for harvest.[1]
Q3: What are the most effective solvents for extracting sesquiterpene lactones?
Sesquiterpene lactones are typically of medium polarity. Therefore, solvents like ethanol, methanol, ethyl acetate, and chloroform are commonly used.[2] Often, a sequential extraction is performed, starting with a non-polar solvent (like hexane) to remove lipids and chlorophylls, followed by a medium-polarity solvent to extract the target compounds.[2]
Q4: How can I minimize the degradation of this compound during the process?
To prevent degradation:
-
Avoid High Temperatures: Use a rotary evaporator at low temperatures (e.g., below 40°C) for solvent removal.[4]
-
Protect from Light: Store extracts and fractions in amber vials or cover them with aluminum foil.
-
Control pH: Avoid strongly acidic or basic conditions during liquid-liquid partitioning, as the lactone ring can be susceptible to hydrolysis.
-
Work Efficiently: Minimize the time between extraction and purification to reduce the chance of enzymatic degradation or oxidation.[9]
Q5: What analytical methods are suitable for identifying and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for both identification and quantification.[1][4] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[10]
Troubleshooting Guide for Low Extraction Yield
This guide addresses common problems encountered during the extraction of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[4] | Ensure plant material is thoroughly dried at a low temperature (40-50°C) and ground into a fine, uniform powder.[4] |
| Inappropriate Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize the target compound. | Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol) to determine the optimal choice. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.[4] | Optimize extraction time and temperature. For maceration, allow for at least 24-72 hours with periodic agitation.[4] For heat-assisted methods, ensure the temperature is not high enough to cause degradation. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve all the target compound.[4] | Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). | |
| Low Concentration of Target in Crude Extract | Plant Material Variability: The concentration of sesquiterpene lactones can vary significantly based on the plant's origin, cultivar, and harvest time.[1] | Source plant material from a reputable supplier and consider harvesting at the early flowering stage. Analyze a small sample before proceeding with large-scale extraction. |
| Co-extraction of Interfering Compounds: High concentrations of pigments, lipids, or other secondary metabolites can complicate purification and mask the target compound. | Perform a preliminary extraction with a non-polar solvent like hexane to "de-fat" the plant material before extracting with a medium-polarity solvent. | |
| Loss of Compound During Purification | Emulsion Formation in Liquid-Liquid Extraction: Emulsions can trap the target compound, leading to poor recovery.[11] | To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or using centrifugation.[11] |
| Irreversible Adsorption on Silica Gel: Highly polar compounds can bind strongly to silica gel during column chromatography, resulting in poor elution. | Consider using a different stationary phase (e.g., C18 reversed-phase silica) or adding a small percentage of a modifier (like acetic acid) to the mobile phase if the compound is stable. | |
| Compound Degradation on a Solid Phase: Some compounds are sensitive to the acidic nature of standard silica gel. | Use neutral or deactivated silica gel for chromatography. |
Experimental Protocols
Proposed Protocol for Extraction and Isolation
This protocol is a general guideline and may require optimization.
-
Preparation of Plant Material:
-
Collect fresh leaves of Helianthus tuberosus during the early flowering stage.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight, or use an oven at 40-50°C until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaves (e.g., 500 g) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in a mixture of water and methanol (9:1 v/v).
-
Perform successive liquid-liquid extractions in a separatory funnel with solvents of increasing polarity:
-
First, partition against hexane to remove non-polar compounds.
-
Next, partition the aqueous-methanolic layer against chloroform or ethyl acetate to extract medium-polarity compounds, including sesquiterpene lactones.[2]
-
-
Collect the chloroform/ethyl acetate fraction and evaporate the solvent under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the chloroform/ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest and perform further purification by preparative HPLC if necessary.
-
Data Presentation
Table of Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Typical Use |
| n-Hexane | 0.1 | De-fatting, initial mobile phase in normal-phase chromatography |
| Toluene | 2.4 | Mobile phase component |
| Dichloromethane | 3.1 | Extraction, mobile phase |
| Chloroform | 4.1 | Extraction, mobile phase |
| Ethyl Acetate | 4.4 | Extraction, mobile phase |
| Acetone | 5.1 | Extraction, mobile phase |
| Ethanol | 5.2 | Initial extraction from plant material |
| Methanol | 6.6 | Initial extraction, polar mobile phase |
| Water | 10.2 | Used in solvent partitioning and reversed-phase chromatography |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low extraction yield.
General Experimental Workflow
Caption: General workflow for extraction and isolation.
Key Relationships for Yield Optimization
Caption: Factors influencing final compound yield.
References
- 1. Simultaneous quantitative determination of 11 sesquiterpene lactones in Jerusalem artichoke (Helianthus tuberosus L.) leaves by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nutritional Value of Jerusalem Artichoke Tubers (Helianthus tuberosus L.) Grown in Organic System under Lithuanian and Polish Conditions [mdpi.com]
- 6. scientists.uz [scientists.uz]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Therapeutic Potential, Ethnomedicinal Values, and Phytochemistry of Helianthus tuberosus L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. This compound | C20H22O6 | CID 73350425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
"Isoatriplicolide tiglate" degradation issues in DMSO solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoatriplicolide tiglate, focusing on potential degradation issues when prepared in dimethyl sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO and the solution changed color. What does this indicate?
A change in the color of your this compound solution in DMSO could be an indicator of compound degradation or a reaction with impurities. It is recommended to use high-purity, anhydrous DMSO to minimize the risk of such reactions. You should also verify the purity of your compound stock. To investigate the color change, it is advisable to analyze the solution using UV-Vis spectroscopy to check for shifts in the absorbance spectrum, which may suggest structural changes to the molecule.
Q2: My stock solution of this compound in DMSO has been stored for a while. How can I check if the compound is still stable?
To assess the stability of your stored this compound solution, you can perform a comparative analysis with a freshly prepared solution. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose. By comparing the chromatograms, you can identify any new peaks that may correspond to degradation products and quantify the remaining parent compound.
Q3: What are the best practices for preparing and storing this compound solutions in DMSO to minimize degradation?
To minimize degradation, it is crucial to use high-purity, anhydrous DMSO. Solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, it is recommended to store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed to prevent moisture absorption. It is also advisable to protect the solution from light, as some sesquiterpene lactones are known to be sensitive to UV radiation.[1]
Q4: I am observing a decrease in the biological activity of my this compound in my experiments. Could this be due to degradation in the DMSO solution?
A decrease in biological activity is a strong indication of compound degradation. The α-methylene-γ-butyrolactone moiety, which is common in many sesquiterpene lactones and often associated with their bioactivity, can be susceptible to reaction and degradation.[2][3] It is recommended to confirm the integrity of your compound using analytical techniques like HPLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Compound degradation | Prepare a fresh solution and re-analyze. If new peaks persist, consider forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Precipitate formation in the solution | Poor solubility or compound degradation | Ensure the concentration is within the solubility limit. If solubility is not the issue, the precipitate could be a degradation product. Analyze the supernatant and the precipitate separately if possible. |
| Inconsistent experimental results | Instability of the compound in the experimental buffer after dilution from DMSO stock. | Perform a time-course stability study of the compound in the final assay buffer to determine its stability under the experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound, high-purity anhydrous DMSO (≥99.9%), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex briefly until the compound is completely dissolved.
-
If not for immediate use, aliquot into smaller volumes in tightly sealed tubes and store at -80°C, protected from light.
-
Protocol 2: HPLC Analysis for Stability Assessment
-
Objective: To assess the stability of this compound in DMSO over time.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a fresh solution of this compound in DMSO (T=0 sample).
-
Inject the T=0 sample into the HPLC system to obtain the initial chromatogram.
-
Store the stock solution under desired conditions (e.g., room temperature, 4°C, -20°C).
-
At subsequent time points (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution.
-
Compare the chromatograms. A decrease in the area of the parent peak and the appearance of new peaks indicate degradation.
-
Visual Guides
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Improving the Bioavailability of Isoatriplicolide Tiglate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Isoatriplicolide tiglate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpene lactone, a class of natural compounds known for their diverse pharmacological activities, including potent anti-cancer properties.[1][2][3][4][5] It has been shown to suppress the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3] Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[6] Poor bioavailability can lead to low plasma concentrations and reduced therapeutic efficacy.
Q2: What are the primary strategies for improving the bioavailability of poorly soluble drugs like this compound?
A2: The two main strategies for enhancing the bioavailability of poorly soluble compounds are nanoparticle formulation and solid dispersion.[7][8][9][10][11][12]
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Nanoparticle Formulation: This involves reducing the particle size of the drug to the nanometer range.[7][13][14][15] The increased surface area-to-volume ratio enhances the dissolution rate and, consequently, absorption.[7][13]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8][9][10][11][12] This can lead to the drug being in an amorphous state, which has higher solubility and dissolves more readily than the crystalline form.[9][12]
Q3: How do I choose between nanoparticle formulation and solid dispersion?
A3: The choice depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available manufacturing capabilities.
-
Nanoparticle formulation is often suitable for compounds that are highly crystalline and difficult to render amorphous. It can also be advantageous for parenteral delivery.
-
Solid dispersion is a good option if the compound can be molecularly dispersed in a polymer and remain stable in an amorphous form. This method is often very effective at achieving significant increases in oral bioavailability.
Q4: What are common excipients used in these formulations?
A4: A variety of pharmaceutically acceptable excipients are used:
-
For Nanoparticle Formulations: Stabilizers are crucial to prevent particle aggregation. These can include polymers (e.g., HPMC, PVP) and surfactants (e.g., Poloxamers, Tweens).[13]
-
For Solid Dispersions: Hydrophilic carriers are used to form the matrix. Common examples include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[12][16] Third-generation solid dispersions may also include surfactants to further enhance dissolution.[12]
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor particle size reduction | Inefficient milling process. | Optimize milling parameters (e.g., milling time, bead size, agitation speed). Increase the energy input of the milling process. |
| Particle aggregation | Insufficient stabilization. | Increase the concentration of the stabilizer. Use a combination of steric and ionic stabilizers. Screen different types of stabilizers to find the most effective one. |
| Low drug loading | Poor affinity between the drug and the stabilizer. | Experiment with different stabilizers that have a better interaction with this compound. |
| Instability of the nanosuspension (crystal growth) | Ostwald ripening. | Select a stabilizer that effectively adsorbs to the particle surface and reduces the solubility of the drug in the dispersion medium. |
Solid Dispersion
| Issue | Possible Cause | Troubleshooting Steps |
| Drug recrystallization during storage | The amorphous form is thermodynamically unstable. The chosen polymer does not sufficiently inhibit nucleation and crystal growth. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[10] Ensure strong interactions (e.g., hydrogen bonding) between the drug and the polymer. |
| Phase separation | Poor miscibility between the drug and the carrier. | Choose a carrier with a solubility parameter similar to that of this compound. Prepare the solid dispersion at a temperature that ensures complete miscibility. |
| Incomplete amorphization | Insufficient interaction with the carrier during preparation. | Increase the carrier-to-drug ratio. Optimize the preparation method (e.g., increase the cooling rate in the melting method, or select a more suitable solvent system for the solvent evaporation method). |
| Slow dissolution rate | High polymer concentration leading to a viscous boundary layer. | Optimize the drug-to-polymer ratio. Consider using a combination of polymers to tailor the dissolution profile. |
Quantitative Data Summary
The following tables present hypothetical but realistic data that researchers might generate during their experiments to improve the bioavailability of this compound.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffer (pH 6.8) | 1.5 |
| 0.1 N HCl (pH 1.2) | < 1 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 5.2 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 12.8 |
Table 2: Comparison of Different Formulation Strategies
| Formulation | Particle Size / State | Dissolution Rate (in 30 min) | Relative Bioavailability (%) |
| Unprocessed this compound | Crystalline, ~50 µm | 15% | 100% (Reference) |
| Nanosuspension (HPMC stabilized) | Amorphous, ~250 nm | 85% | 350% |
| Solid Dispersion (PVP K30, 1:5 ratio) | Amorphous | 95% | 520% |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of HPMC (hydroxypropyl methylcellulose) as a stabilizer in deionized water.
-
Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.
-
-
Particle Size Analysis:
-
Withdraw samples at regular intervals and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
-
Characterization:
-
Confirm the crystalline state of the milled particles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Lyophilize the nanosuspension for long-term storage and further characterization.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and PVP K30 (polyvinylpyrrolidone) in a 1:5 weight ratio in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Ensure complete dissolution of both components by stirring.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Continue evaporation until a dry film is formed on the flask wall.
-
-
Further Drying:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Analyze the solid dispersion for its amorphous nature using DSC and PXRD.
-
Perform in vitro dissolution studies to assess the enhancement in dissolution rate compared to the pure drug.
-
Visualizations
Caption: Experimental workflows for nanoparticle and solid dispersion formulation.
Caption: Postulated signaling pathway for this compound's anti-cancer effects.
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. japer.in [japer.in]
- 13. pharmtech.com [pharmtech.com]
- 14. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 15. jocpr.com [jocpr.com]
- 16. ijnrd.org [ijnrd.org]
Technical Support Center: Isoatriplicolide Tiglate Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to Isoatriplicolide tiglate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound (also referred to as PCAC) is a sesquiterpene lactone isolated from Paulownia coreana. Its primary anti-cancer mechanism is dose-dependent. At lower concentrations (<10 µg/mL), it induces cell cycle arrest in the S/G2 phase.[1][2][3] At higher concentrations (>50 µg/mL), it triggers apoptosis through both the extrinsic and intrinsic pathways, involving the activation of caspases 3, 8, and 9.[1][2][3]
Q2: What are the likely resistance mechanisms to this compound in cancer cells?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance is likely to develop through pathways common to other chemotherapeutic agents and sesquiterpene lactones.[4][5][6] These potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[7][8][9][10]
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), can make cells less susceptible to drug-induced cell death.[11][12][13][14]
-
Alterations in Cell Cycle Checkpoints: Mutations or changes in the expression of cell cycle regulatory proteins may allow cells to bypass the S/G2 arrest induced by this compound.[15][16][17]
-
Activation of Pro-Survival Signaling: Increased activity of pathways like PI3K/Akt and NF-κB can promote cell survival and override the cytotoxic effects of the drug.[4][6]
Q3: How can I develop an this compound-resistant cancer cell line?
A3: Developing a resistant cell line typically involves continuous, long-term exposure of a parental (sensitive) cell line to gradually increasing concentrations of the drug. The general steps are outlined in the "Protocols" section below. This process selects for cells that can survive and proliferate under the drug's pressure.[7]
Troubleshooting Guides
Problem: My cell line is showing increasing tolerance to this compound (IC50 value is rising). How do I confirm and characterize the resistance?
Answer:
-
Confirm Resistance: First, consistently verify the increased IC50 value using a cell viability assay (e.g., MTT assay) compared to the parental cell line. A significant (e.g., >5-fold) increase in IC50 is a strong indicator of resistance.
-
Investigate Drug Efflux:
-
Activity Assay: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity in the presence of the inhibitor suggests that drug efflux is a contributing mechanism.
-
Expression Analysis: Use Western blotting or qPCR to check for the overexpression of common drug efflux pumps like P-glycoprotein (MDR1/ABCB1).[8][10]
-
-
Analyze Apoptotic Pathway:
-
Assess Cell Cycle Profile:
-
Flow Cytometry: Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry. While sensitive cells should arrest in the S/G2 phase upon treatment, resistant cells may show a reduced percentage of cells in this phase, indicating an override of the cell cycle checkpoint.[16]
-
Problem: I am not observing the expected S/G2 phase cell cycle arrest in my sensitive cell line after treatment.
Answer:
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound. The cell cycle arrest effect is typically observed at lower concentrations (<10 µg/mL).[1][3] Verify the treatment duration; a 24-48 hour incubation is often sufficient to observe cell cycle changes.
-
Cell Seeding Density: Over-confluent or sparsely seeded cells may not cycle normally. Ensure you are seeding cells at an appropriate density (typically 30-40% confluence) to ensure they are in the logarithmic growth phase at the time of treatment.[18]
-
Reagent Quality: Confirm the viability and activity of your this compound stock solution. If it has been stored for a long time or subjected to freeze-thaw cycles, its efficacy may be reduced.
-
Cell Line Characteristics: Different cell lines may respond differently. Confirm that the cell line you are using has been previously shown to be sensitive to agents that induce G2/M arrest.
Quantitative Data Summary
The following tables represent hypothetical data comparing a parental, sensitive cell line (e.g., MDA-MB-231) with its derived this compound-resistant subline (MDA-MB-231-ITR).
Table 1: Drug Sensitivity Profile
| Cell Line | IC50 of this compound (µg/mL) | Fold Resistance |
| MDA-MB-231 (Parental) | 8.5 | 1.0 |
| MDA-MB-231-ITR (Resistant) | 68.0 | 8.0 |
Table 2: Relative Protein Expression Following 24h Treatment with 10 µg/mL this compound
| Protein | Cellular Function | Parental Line (Relative Expression) | Resistant Line (Relative Expression) |
| P-glycoprotein | Drug Efflux | 1.0 | 6.2 |
| Bcl-2 | Anti-Apoptotic | 1.0 | 4.5 |
| Bax | Pro-Apoptotic | 1.0 | 0.4 |
| Cleaved Caspase-3 | Apoptosis Execution | 1.0 | 0.2 |
| Cyclin B1 | G2/M Transition | 0.3 | 0.9 |
Visualizations and Diagrams
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for developing and characterizing a resistant cell line.
Caption: Troubleshooting decision tree for investigating resistance.
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to the drug.[7]
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental (sensitive) cancer cell line using an MTT or similar cell viability assay.
-
Initial Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Culture and Recovery: Maintain the cells in this drug-containing medium. The culture will likely experience significant cell death initially. Replace the medium every 2-3 days. When the surviving cells reach approximately 80% confluence, passage them.
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Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of this compound in the medium.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for a population of cells that can survive and proliferate at a concentration that is lethal to the parental line.
-
Characterization: Once cells can tolerate a significantly higher concentration (e.g., 5-10 times the parental IC50), expand this population. Confirm the resistance by performing a new MTT assay to determine the new, higher IC50 value.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various passages.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for Protein Expression Analysis
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Cell Lysis: After treating parental and resistant cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-P-glycoprotein, anti-GAPDH) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy Resistance - Chemocare [chemocare.com]
- 3. cancercenter.com [cancercenter.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemotherapy Resistance: Challenges and Solutions in Cancer Treatment | Bimake [bimake.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell cycle checkpoints and their inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapy resistance: Checkpoint protein provides armor against cancer drugs - Salk Institute for Biological Studies [salk.edu]
- 18. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isoatriplicolide Tiglate Solubility Challenges in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of isoatriplicolide tiglate in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-cancer properties. Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. For in vivo research, adequate solubility is crucial for achieving sufficient bioavailability and ensuring accurate, reproducible results. Poor solubility can lead to low absorption, suboptimal therapeutic concentrations at the target site, and potential precipitation of the compound upon administration, which can cause local toxicity and unreliable experimental outcomes.
Q2: What are the initial steps to assess the solubility of this compound?
A2: A systematic solubility screening is the recommended first step. This involves testing the solubility of this compound in a range of biocompatible solvents and solvent systems. This initial assessment will help identify the most promising formulation strategies. A general workflow for this process is outlined below.
Q3: Which solvents are recommended for the initial solubility screening of this compound?
A3: A panel of solvents with varying polarities should be used for the initial solubility screening. The following table summarizes some commonly used solvents for preclinical formulation development.
Data Presentation: Solubility Screening Solvents
| Solvent/Co-solvent | Type | Common Use |
| Deionized Water | Aqueous | Baseline aqueous solubility |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Physiologically relevant pH |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | High solubilizing power |
| Ethanol | Organic Co-solvent | Generally recognized as safe (GRAS) |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic Solubilizer | Common vehicle for in vivo studies |
| Propylene Glycol (PG) | Organic Co-solvent | Used in oral and injectable formulations |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Enhances solubility and stability |
| Cremophor® EL | Non-ionic Surfactant | Potent solubilizing agent |
Q4: My compound exhibits poor aqueous solubility. What are the common formulation strategies to enhance it for in vivo studies?
A4: Several strategies can be employed to overcome the poor aqueous solubility of this compound. These include:
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Co-solvent Systems: Blending one or more organic solvents with water to increase the solubility of lipophilic compounds.
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Surfactant-based Formulations: Using surfactants to form micelles that encapsulate the drug, thereby increasing its solubility in aqueous media.
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Cyclodextrin Complexation: Utilizing cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility.
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Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents to form self-emulsifying or self-microemulsifying drug delivery systems (SEDDS or SMEDDS).
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Q5: Can you provide a starting point for a co-solvent formulation for animal studies?
A5: A commonly used co-solvent system for preclinical in vivo studies is a ternary mixture of DMSO, PEG 400, and a surfactant like Tween® 80, diluted in saline or water. The following table provides suggested concentration ranges for these excipients. It is crucial to perform toxicity and tolerability studies for any new formulation in the specific animal model being used.
Data Presentation: Common Excipients for Co-solvent Formulations
| Excipient | Function | Typical Concentration Range (% v/v) |
| DMSO | Co-solvent | 5 - 10% |
| PEG 400 | Co-solvent/Solubilizer | 20 - 40% |
| Tween® 80 | Surfactant/Emulsifier | 5 - 10% |
| Saline/Water | Vehicle | q.s. to 100% |
Q6: How can cyclodextrins be used to improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.[1] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
Data Presentation: Representative Cyclodextrins for Solubility Enhancement
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, suitable for parenteral formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity, but higher potential for toxicity. |
Q7: What are the key considerations when developing a formulation for a specific route of administration (e.g., oral, intravenous)?
A7: The choice of formulation strategy is highly dependent on the intended route of administration.
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Oral Administration: For oral delivery, the formulation must be able to withstand the harsh environment of the gastrointestinal tract and facilitate drug absorption across the intestinal epithelium. LBDDS and nanosuspensions are often suitable for oral administration.
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Intravenous (IV) Administration: IV formulations must be sterile, isotonic, and have a pH close to physiological levels. The use of co-solvents and surfactants must be carefully controlled to avoid hemolysis and other adverse effects. Cyclodextrin-based formulations are often preferred for IV administration.
Q8: How do I ensure the stability of my formulation?
A8: Stability testing is a critical step in formulation development. The formulation should be stored under controlled conditions (e.g., different temperatures and humidity levels) and monitored over time for any signs of physical or chemical instability, such as precipitation, color change, or degradation of the active compound. Analytical techniques like HPLC should be used to quantify the drug concentration and detect any degradation products.
Q9: What are the relevant signaling pathways modulated by this compound that I should be aware of in my cancer research?
A9: Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exert their anti-cancer effects by modulating several key signaling pathways.[2][3][4] Understanding these pathways can help in designing mechanistic studies and interpreting experimental results. Key pathways include:
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NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, which plays a critical role in inflammation, cell survival, and proliferation.[1][2]
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STAT3 Signaling Pathway: The STAT3 pathway is another important target, involved in tumor cell proliferation, survival, and angiogenesis.
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Apoptosis Pathways: this compound and related compounds can induce cancer cell death by activating intrinsic and/or extrinsic apoptosis pathways.
Experimental Protocols
Protocol 1: General Workflow for Solubility Assessment
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Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a strong organic solvent (e.g., 100% DMSO).
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Solubility Screening: Add a small aliquot of the stock solution to each of the selected solvents/co-solvent systems (from Table 1) to achieve a range of final concentrations.
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Equilibration: Vortex the samples and incubate them at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
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Observation and Quantification: Visually inspect the samples for any precipitation. For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Co-solvent-based Formulation for In Vivo Studies (Example)
This is a general starting point and must be optimized for your specific compound and animal model.
-
Preparation of the Vehicle:
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In a sterile container, mix the required volumes of DMSO, PEG 400, and Tween® 80 (refer to Table 2 for suggested ratios).
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For example, to prepare 1 ml of a vehicle with 10% DMSO, 40% PEG 400, and 5% Tween® 80, mix 100 µl of DMSO, 400 µl of PEG 400, and 50 µl of Tween® 80.
-
-
Dissolution of this compound:
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Weigh the required amount of this compound and add it to the vehicle mixture.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
-
Final Dilution:
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Slowly add sterile saline or water to the mixture while vortexing to reach the final desired volume and concentration. For the example above, you would add 450 µl of saline.
-
-
Final Formulation Check:
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Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
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Before administration, it is advisable to filter the formulation through a 0.22 µm syringe filter.
-
Mandatory Visualizations
Caption: Experimental Workflow for Overcoming Solubility Issues.
Caption: Simplified NF-κB Signaling Pathway Inhibition.
Caption: Simplified STAT3 Signaling Pathway Inhibition.
Caption: Simplified Intrinsic and Extrinsic Apoptosis Pathways.
References
- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Isoatriplicolide Tiglate and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using isoatriplicolide tiglate in fluorescence-based assays. The information provided here will help you identify and troubleshoot potential interference from the compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a sesquiterpene lactone, a class of natural products often found in plants of the Asteraceae family.[1] It has been shown to have antiproliferative effects on cancer cell lines.[1][2][3] Its mechanism of action involves inducing cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways, including the activation of caspases 8, 9, and 3.[2][3]
Q2: Can this compound interfere with my fluorescence-based assay?
A2: While there is no specific data on the optical properties of this compound, it is possible that it could interfere with fluorescence-based assays. Natural products, including other sesquiterpene lactones, are known to sometimes exhibit intrinsic fluorescence (autofluorescence) or cause fluorescence quenching.[4][5] Therefore, it is crucial to perform control experiments to assess for potential interference in your specific assay.
Q3: What are the primary types of interference I should be aware of?
A3: The two main types of interference are:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal. Some sesquiterpene lactones have been observed to be autofluorescent.
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Fluorescence Quenching: The compound may absorb the excitation light or interact with the fluorophore in a way that reduces its fluorescence intensity, leading to a false negative signal.
Q4: How can I determine if this compound is interfering with my assay?
A4: You should perform a series of control experiments, referred to as compound pre-screening. This involves measuring the fluorescence of this compound alone in your assay buffer and also in the presence of your assay's fluorophore to check for both autofluorescence and quenching. A detailed protocol for this is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Problem 1: High background fluorescence in wells containing this compound.
Possible Cause: The compound is autofluorescent at the assay's excitation and emission wavelengths.
Troubleshooting Steps:
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Run a Compound-Only Control: Prepare a dilution series of this compound in your assay buffer (without any other assay components like enzymes or detection reagents) and measure the fluorescence at the same wavelengths used in your main experiment.
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Perform a Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of this compound to determine its unique spectral properties. This will help you identify if there is an overlap with your assay's fluorophore.
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Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorophore with red-shifted excitation and emission wavelengths, as natural product autofluorescence is often more pronounced in the blue-green region of the spectrum.
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Use a Different Assay Technology: If changing the fluorophore is not an option, you may need to consider an orthogonal assay that does not rely on a fluorescence readout, such as a luminescence or absorbance-based assay.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
Possible Cause: The compound is quenching the fluorescence of your assay's fluorophore.
Troubleshooting Steps:
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Perform a Quenching Control Assay: Prepare a solution of your assay's fluorophore at the concentration used in the main experiment. Add a dilution series of this compound and measure the fluorescence. A dose-dependent decrease in fluorescence intensity indicates quenching.
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Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where quenching is minimized while still expecting to see a biological effect.
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Modify Assay Protocol: In some cases, increasing the concentration of the fluorophore or the enzyme in the assay can help to overcome a quenching effect, but this must be carefully validated to not alter the assay's performance.
Quantitative Data on Compound Interference
While specific quantitative data for the autofluorescence and quenching properties of this compound are not currently available in the literature, the following table illustrates how you would present such data after performing the necessary control experiments.
| Property | Wavelengths (Ex/Em) | Value | Notes |
| Autofluorescence | e.g., 485/520 nm | e.g., 1500 RFU at 10 µM | Relative Fluorescence Units (RFU) should be compared to a vehicle control. |
| Quenching | e.g., 485/520 nm | e.g., IC50 = 25 µM | The concentration of the compound that reduces the fluorophore's signal by 50%. |
Experimental Protocols
Protocol: Pre-screening this compound for Autofluorescence and Quenching
Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay's fluorophore at the concentrations to be used in the main experiment.
Materials:
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This compound stock solution
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Assay buffer
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Assay fluorophore
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Black, opaque 96-well or 384-well microplates
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Fluorescence microplate reader
Methodology:
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Preparation of Compound Dilution Plate:
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Prepare a serial dilution of this compound in assay buffer in a microplate. The concentration range should cover the concentrations you plan to use in your main assay. Include a vehicle-only control (e.g., DMSO in assay buffer).
-
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Autofluorescence Measurement:
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In a new black, opaque microplate, add the diluted this compound solutions and a vehicle control.
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Read the plate using the same excitation and emission wavelengths and instrument settings as your main assay.
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A significant signal above the vehicle control indicates autofluorescence.
-
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Quenching Measurement:
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Prepare a solution of your assay's fluorophore in the assay buffer at the final concentration used in your main assay.
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In a new black, opaque microplate, add this fluorophore solution to all wells.
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Add the diluted this compound solutions and a vehicle control to the wells containing the fluorophore.
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Read the plate using the same excitation and emission wavelengths and instrument settings as your main assay.
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A concentration-dependent decrease in the fluorescence signal compared to the vehicle control indicates quenching.
-
Visualizations
Signaling Pathway
Some sesquiterpene lactones are known to inhibit the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which may be relevant to the mechanism of action of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for testing a new compound like this compound for interference in a fluorescence-based assay.
Caption: Workflow for identifying and mitigating compound interference in fluorescence assays.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Atlas of Autofluorescence in Plant Pharmaceutical Materials [ebrary.net]
- 5. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Isoatriplicolide tiglate" inconsistent results in trypanosome assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results when using isoatriplicolide tiglate in trypanosome assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action against trypanosomes?
This compound is a sesquiterpene lactone that has demonstrated potent activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human African Trypanosomiasis (HAT), with an in vitro IC50 of 15 nM.[1] Its mechanism of action is believed to involve the alkylation of biological macromolecules, a common trait for many sesquiterpene lactones.[1] Specifically, it has been shown to inhibit trypanothione reductase (TR), a crucial enzyme in the parasite's unique redox defense system.[1] This inhibition appears to be irreversible, suggesting a covalent modification of the enzyme's active site.[1]
Q2: What are the potential reasons for observing inconsistent results in our trypanosome assays with this compound?
Inconsistent results can stem from several factors, including:
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Compound Stability and Solubility: this compound, like many natural products, may have limited stability in aqueous solutions or be prone to degradation under certain light or temperature conditions.
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Assay Protocol Variability: Minor variations in cell density, incubation times, and reagent preparation can lead to significant differences in results.
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Biological Variability: The physiological state of the trypanosomes, including their growth phase and passage number, can influence their susceptibility to the compound.
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Plasticware and Reagent Quality: Adsorption of the compound to plastic surfaces or impurities in reagents can affect the effective concentration of the compound.
Q3: How should this compound be prepared and stored for optimal performance?
For best results, prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the assay medium immediately before use. It is also advisable to protect the compound from prolonged exposure to light.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms: You observe a high degree of variation in cell viability or growth inhibition across replicate wells treated with the same concentration of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure your trypanosome culture is homogenous before seeding. Gently swirl the cell suspension between seeding replicates to prevent settling. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile medium or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium. If precipitation is observed, consider lowering the final DMSO concentration or using a different solvent system. |
Issue 2: Loss of Compound Activity Over Time
Symptoms: Freshly prepared solutions of this compound show potent activity, but the activity diminishes with storage or during the course of a long-term experiment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions for each experiment from a frozen stock. Avoid prolonged storage of diluted solutions. Protect solutions from light and elevated temperatures. |
| Interaction with Media Components | Some components of the culture medium may react with and inactivate the compound. If this is suspected, consider a simpler buffer system for short-term assays, if biologically feasible. |
| Metabolism by Trypanosomes | The trypanosomes themselves may metabolize the compound over time. This can be investigated by measuring the compound concentration in the supernatant at different time points using analytical methods like HPLC. |
Experimental Protocols
Standard Trypanosome Viability Assay (Resazurin-based)
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Cell Culture: Maintain Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Ensure the parasites are in the logarithmic growth phase for the assay.
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Cell Seeding: Dilute the trypanosome culture to a final density of 2 x 10^5 cells/mL in fresh assay medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
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Compound Preparation: Prepare a 2X serial dilution of this compound in the assay medium from a concentrated stock in DMSO.
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Compound Addition: Add 100 µL of the 2X compound dilutions to the wells containing the cells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include appropriate controls (cells with medium and DMSO, medium only).
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Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
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Viability Assessment: Add 20 µL of a 0.5 mM resazurin solution to each well. Incubate for another 4-6 hours.
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Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
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Data Analysis: Subtract the background fluorescence (medium only wells) from all other values. Normalize the data to the vehicle control (DMSO) and plot the results to determine the IC50 value.
Visualizations
Diagrams
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Hypothesized signaling pathway for this compound.
Caption: A standardized experimental workflow for trypanosome assays.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against Trypanosoma brucei rhodesiense.
| Compound | Target Organism | Assay Type | IC50 | Reference |
| This compound | Trypanosoma brucei rhodesiense | In vitro viability | 15 nM | [1] |
The table below shows the inhibition of Trypanosoma cruzi (Tc) and Trypanosoma brucei (Tb) trypanothione reductase (TR) by this compound (1).[1]
| Compound Concentration | Tc TR Inhibition (%) after 15 min |
| 20 µM | 52% |
| 40 µM | 71% |
| 100 µM | 89% |
References
Technical Support Center: Isoatriplicolide Tiglate Cytotoxicity in Non-Cancerous Cell Lines
Notice: Despite a comprehensive search of available scientific literature, we have found a significant lack of data regarding the specific cytotoxic effects and IC50 values of isoatriplicolide tiglate on non-cancerous cell lines. The majority of current research focuses on its potent anti-proliferative and apoptotic effects in various cancer cell lines. This document will provide general guidance and troubleshooting advice based on standard cytotoxicity testing protocols, which can be adapted for experiments with this compound. Researchers are strongly encouraged to perform initial dose-response experiments to determine the specific effects on their non-cancerous cell line of interest.
Frequently Asked Questions (FAQs)
Q1: I am seeing high levels of cytotoxicity in my non-cancerous cell line with this compound at concentrations reported to be effective against cancer cells. Is this expected?
A1: Without specific literature data on non-cancerous cells, it is difficult to predict the exact cytotoxic profile. It is plausible that this compound exhibits cytotoxicity in non-cancerous cells, potentially at concentrations similar to those effective against cancer cells. We recommend performing a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to determine the IC50 value for your specific non-cancerous cell line.
Q2: How can I determine if the observed cell death in my non-cancerous cell line is due to apoptosis or necrosis?
A2: To differentiate between apoptosis and necrosis, you can use several assays. An Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method. Annexin V will stain apoptotic cells, while PI will stain necrotic cells. Additionally, you can perform a Caspase-3/7 activity assay, as these are key executioner caspases in the apoptotic pathway. Morphological changes, such as cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and lysis (necrosis), can be observed using microscopy.
Q3: What are some critical controls to include in my cytotoxicity experiments with this compound?
A3: It is crucial to include the following controls:
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Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in your experimental wells.
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Untreated Control: Cells cultured in media without any treatment.
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Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure your assay is working correctly.
Q4: My results show high variability between replicate wells. What could be the cause?
A4: High variability can stem from several factors:
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Uneven Cell Seeding: Ensure you have a single-cell suspension and mix your cells thoroughly before and during plating.
-
Inconsistent Drug Concentration: Ensure proper mixing of the this compound stock solution and serial dilutions.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for data collection or ensure proper humidification in the incubator.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly High Cytotoxicity | - Cell line is highly sensitive.- Error in concentration calculation or dilution.- Contamination of cell culture. | - Perform a wider range of serial dilutions to pinpoint the IC50.- Double-check all calculations and ensure stock solutions are correct.- Test for mycoplasma and other contaminants. |
| No or Low Cytotoxicity | - this compound is not cytotoxic to the specific cell line at the tested concentrations.- Compound has degraded.- Incorrect assay procedure. | - Test a much higher concentration range.- Confirm the viability of your positive control.- Prepare fresh solutions of this compound.- Review and optimize your cytotoxicity assay protocol (e.g., incubation time, reagent concentrations). |
| Inconsistent IC50 Values Between Experiments | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Standardize the cell seeding density to achieve consistent confluence.- Ensure precise timing for treatment and assay steps. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability. You may need to optimize it for your specific cell line and experimental conditions.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Also, prepare a vehicle control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activity of Isoatriplicolide Tiglate and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of isoatriplicolide tiglate and other prominent sesquiterpene lactones, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in oncology drug discovery and development.
Introduction to Sesquiterpene Lactones in Oncology
Sesquiterpene lactones (SLs) are a class of naturally occurring compounds found in various plants, particularly in the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have highlighted the potential of SLs as anti-cancer agents due to their ability to induce cell cycle arrest, apoptosis, and inhibit critical signaling pathways involved in tumor growth and survival. This guide focuses on a comparative analysis of this compound against other well-studied SLs like parthenolide, costunolide, and dehydrocostus lactone.
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the cytotoxic activity of this compound and other selected sesquiterpene lactones against various breast and cervical cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231, MCF7, HS578T, T47D | Breast Cancer | <10 µg/mL (antiproliferative) | [1] |
| HeLa, SiHa, C33A | Cervical Cancer | <10 µg/mL (antiproliferative) | [1] | |
| MDA-MB-231 | Breast Cancer | >50 µg/mL (apoptotic) | [1] | |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [2] | |
| MDA-MB-231 | Breast Cancer | 6-9 (range) | [3] | |
| Costunolide | SK-BR-3 | Breast Cancer | 12.76 | [4] |
| T47D | Breast Cancer | 15.34 | [4] | |
| MCF-7 | Breast Cancer | 30.16 | [4] | |
| MDA-MB-231 | Breast Cancer | 27.90 | [4] | |
| Dehydrocostus Lactone | HCC70 | Breast Cancer | 1.11 | [5][6] |
| MCF-7 | Breast Cancer | 24.70 | [5][6] |
Note: The data for this compound is presented as effective concentrations for antiproliferative and apoptotic effects, as specific IC50 values from directly comparative studies were not available.
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these sesquiterpene lactones are mediated through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
This compound: Induction of Apoptosis
This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. At higher concentrations (>50 µg/mL), it activates caspase-8 and caspase-9, the initiator caspases for the extrinsic and intrinsic pathways, respectively. This leads to the activation of the executioner caspase-3 and cleavage of PARP, ultimately resulting in programmed cell death.
Caption: Apoptosis induction pathway by this compound.
Parthenolide: Inhibition of NF-κB Signaling
Parthenolide is a well-known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] It can directly inhibit the IKK (IκB kinase) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-survival genes.
Caption: Parthenolide's inhibition of the NF-κB signaling pathway.
Costunolide: Induction of Cell Cycle Arrest and Apoptosis
Costunolide has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[10][11] It can modulate the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Furthermore, costunolide can induce apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio and activating caspases.
Caption: Costunolide-induced cell cycle arrest and apoptosis.
Experimental Protocols
This section outlines the general methodologies used in the cited studies to evaluate the anti-cancer activity of sesquiterpene lactones. For specific details, please refer to the original publications.
Cell Culture
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and cervical cancer cell lines (e.g., HeLa, SiHa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the sesquiterpene lactones or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with the sesquiterpene lactones at the indicated concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential [mdpi.com]
- 11. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
A Comparative Analysis of Isoatriplicolide Tiglate and Paclitaxel in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of isoatriplicolide tiglate and the established chemotherapeutic agent, paclitaxel, in preclinical breast cancer models. The following sections present quantitative data, experimental methodologies, and an exploration of the distinct signaling pathways modulated by each compound.
Quantitative Efficacy and Cellular Effects
The in vitro efficacy of this compound and paclitaxel has been evaluated in various breast cancer cell lines. While direct comparative studies are limited, the available data on their individual activities are summarized below.
Table 1: In Vitro Efficacy of this compound against Breast Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration |
| This compound (PCAC) | MDA-MB-231 | Suppression of cell growth and proliferation | <10 µg/mL[1] |
| Induction of apoptosis | >50 µg/mL[1] | ||
| MCF-7 | Suppression of cell growth and proliferation | <10 µg/mL[1] | |
| Induction of apoptosis | >50 µg/mL[1] |
Table 2: In Vitro Efficacy of Paclitaxel against Breast Cancer Cell Lines (IC50 Values)
| Cell Line | IC50 |
| MCF-7 | |
| 3.5 µM | |
| MDA-MB-231 | |
| 0.3 µM | |
| SKBR3 | |
| 4 µM | |
| BT-474 | |
| 19 nM |
Note: IC50 values for paclitaxel can vary between studies due to differences in experimental conditions.
Mechanisms of Action and Signaling Pathways
This compound and paclitaxel induce cancer cell death through distinct molecular mechanisms, targeting different phases of the cell cycle and activating different signaling cascades.
This compound: Induction of S/G2 Phase Arrest and Apoptosis
This compound demonstrates a dual mechanism of action based on its concentration. At lower concentrations (<10 µg/mL), it primarily induces cell cycle arrest in the S and G2 phases, thereby inhibiting cell proliferation.[1] At higher concentrations (>50 µg/mL), it triggers programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] This involves the activation of key executioner proteins, caspase-3, caspase-8, and caspase-9.[1]
Paclitaxel: Microtubule Stabilization and Modulation of Key Signaling Pathways
Paclitaxel, a well-established anti-mitotic agent, functions by binding to and stabilizing microtubules. This prevents their dynamic assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Beyond its direct effect on microtubules, paclitaxel has been shown to modulate critical signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/AKT pathway , where paclitaxel can inhibit the phosphorylation of AKT, a key protein that promotes cell survival.[2][3][4]
Furthermore, paclitaxel has been demonstrated to suppress the activity of Aurora kinase , which in turn affects the function of cofilin-1, a protein involved in cell migration and invasion.[5][6] This suggests an additional mechanism by which paclitaxel may inhibit breast cancer metastasis.
Experimental Methodologies
The following protocols provide an overview of the key experiments used to evaluate the efficacy of this compound and paclitaxel.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of a compound.
Experimental Workflow: Cell Viability Assay
Protocol: MTT Assay
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of either this compound or paclitaxel. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assays
These assays are employed to quantify the extent of programmed cell death induced by the compounds.
Experimental Workflow: Apoptosis Assay (Flow Cytometry)
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or paclitaxel for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, p-AKT, AKT, Aurora Kinase).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Both this compound and paclitaxel demonstrate significant anti-cancer activity in breast cancer cell lines, albeit through different mechanisms. Paclitaxel is a well-characterized microtubule-stabilizing agent with a known clinical profile. This compound presents a novel mechanism involving concentration-dependent cell cycle arrest and induction of both intrinsic and extrinsic apoptosis. Further research, including in vivo studies and the determination of precise IC50 values for this compound, is warranted to fully elucidate its therapeutic potential in comparison to established agents like paclitaxel. The distinct signaling pathways targeted by each compound may also offer opportunities for combination therapies to enhance efficacy and overcome resistance.
References
- 1. Caspase-mediated AURKA cleavage at Asp132 is essential for paclitaxel to elicit cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Isoatriplicolide Tiglate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current experimental evidence for the neuroprotective effects of Isoatriplicolide tiglate, a sesquiterpene lactone isolated from Paulownia coreana. This document summarizes the available data, compares its potential with other neuroprotective strategies, and provides detailed experimental protocols to facilitate further research in animal models.
Executive Summary
This compound has demonstrated significant neuroprotective activity in in vitro models of glutamate-induced excitotoxicity. However, a critical gap exists in the literature regarding its efficacy in in vivo animal models of neurodegenerative diseases. This guide synthesizes the existing preclinical data for this compound and contextualizes its potential by drawing comparisons with the broader class of sesquiterpene lactones and other neuroprotective agents. Detailed experimental methodologies are provided to encourage and guide future in vivo validation studies.
Performance and Comparison
To date, the primary evidence for the neuroprotective effects of this compound comes from studies on primary cultured rat cortical cells exposed to glutamate, a well-established model for excitotoxic neuronal death.
In Vitro Neuroprotective Efficacy of this compound
This compound has been shown to significantly protect neurons from glutamate-induced toxicity.[1][2] The available quantitative data is summarized in the table below.
| Model System | Toxin/Insult | Compound Concentration | Outcome Measure | Result | Reference |
| Primary Cultured Rat Cortical Cells | Glutamate | 0.1 µM - 10 µM | Cell Viability | ~50% increase in cell viability compared to glutamate-treated control | [1][2] |
Comparative Analysis with Other Neuroprotective Agents
Direct comparative studies of this compound with other neuroprotective agents have not been identified in the reviewed literature. However, to provide a broader context, the following table compares the general mechanisms of sesquiterpene lactones with other classes of neuroprotective compounds. It is important to note that the mechanisms listed for sesquiterpene lactones are based on studies of other compounds in this class and are hypothesized to be relevant to this compound.
| Compound Class | Example(s) | Primary Mechanism(s) of Action | Status/Key Findings |
| Sesquiterpene Lactones | Parthenolide, Helenalin | Anti-inflammatory (NF-κB inhibition), Antioxidant (ROS scavenging) | Preclinical evidence suggests efficacy in models of neuroinflammation and oxidative stress.[3][4] |
| NMDA Receptor Antagonists | Memantine | Blocks excitotoxicity by inhibiting excessive glutamatergic stimulation | Clinically approved for Alzheimer's disease, moderate efficacy. |
| Antioxidants | Edaravone | Free radical scavenger | Clinically approved for ALS and ischemic stroke in some regions. |
| Calcium Channel Blockers | Nimodipine | Reduces calcium influx, preventing downstream cell death pathways | Used for preventing vasospasm after subarachnoid hemorrhage. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols relevant to the study of this compound.
In Vitro Glutamate-Induced Neurotoxicity Assay
This protocol is based on methodologies reported in studies evaluating the neuroprotective effects of this compound.[1][2][5][6]
Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons from rat embryos (E18-E19)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture:
-
Dissect cerebral cortices from rat embryos and mechanically dissociate to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated 96-well plates at a density of 2 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium with supplements at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment:
-
After 7-10 days in culture, treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Following the pretreatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 5-15 minutes in a serum-free medium.
-
Remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the respective concentrations of this compound.
-
-
Assessment of Cell Viability (MTT Assay):
-
24 hours after glutamate exposure, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Hypothetical In Vivo Animal Model Protocols
The following protocols are suggested methodologies for future in vivo studies of this compound, based on standard practices in the field. It is critical to note that these protocols are not based on published studies of this compound and would require significant optimization and ethical approval.
2.2.1. Alzheimer's Disease Model (Amyloid-beta Induced)
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Induction of Pathology: Intracerebroventricular (ICV) injection of aggregated amyloid-beta (Aβ) 25-35 or 1-42 peptide.
-
Treatment: Administration of this compound (dosage to be determined by toxicity studies) via oral gavage or intraperitoneal (IP) injection, starting before or after Aβ injection.
-
Assessment:
-
Behavioral: Morris water maze, Y-maze, novel object recognition test to assess cognitive function.
-
Histological: Immunohistochemical staining of brain sections for Aβ plaques, activated microglia (Iba1), and astrocytes (GFAP).
-
Biochemical: ELISA or Western blot for levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., MDA, SOD) in brain homogenates.
-
2.2.2. Parkinson's Disease Model (MPTP-Induced)
-
Animal Model: C57BL/6 mice.
-
Induction of Pathology: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Treatment: Administration of this compound before and during MPTP treatment.
-
Assessment:
-
Behavioral: Rotarod test, pole test, and open field test to assess motor coordination and activity.
-
Histological: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Biochemical: HPLC analysis of dopamine and its metabolites in the striatum.
-
2.2.3. Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pathology: Transient or permanent occlusion of the middle cerebral artery using the intraluminal filament technique.
-
Treatment: Administration of this compound at the time of reperfusion or shortly after.
-
Assessment:
-
Neurological Deficit Scoring: Evaluation of motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices to determine the volume of the ischemic lesion.
-
Histological: Staining for markers of apoptosis (e.g., TUNEL) and inflammation in the peri-infarct region.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential neuroprotective signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Potential Neuroprotective Mechanism of this compound.
Caption: Experimental Workflow for Neuroprotective Compound Validation.
References
- 1. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
A Comparative Analysis of Isoatriplicolide Tiglate and Deoxyelephantopin: Unveiling Their Potential in Oncology Research
In the landscape of natural product-derived anticancer agents, sesquiterpene lactones have emerged as a promising class of compounds. This guide provides a comparative analysis of two such compounds: Isoatriplicolide tiglate and deoxyelephantopin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the available experimental data on their biological activities, mechanisms of action, and cytotoxic profiles, highlighting the extensive research on deoxyelephantopin and the nascent stage of investigation for this compound.
I. Overview and Chemical Structures
This compound , isolated from Paulownia coreana, has been noted for its antiproliferative effects on breast and cervical cancer cell lines.[1][2][3][4] In contrast, deoxyelephantopin , a bioactive compound from Elephantopus scaber, has been extensively studied for its anticancer properties against a wide array of cancer types.[5][6] Both compounds belong to the sesquiterpene lactone family, characterized by a 15-carbon skeleton.
II. Cytotoxicity and Antiproliferative Activity
A significant disparity exists in the available quantitative data regarding the cytotoxic effects of these two compounds. Deoxyelephantopin has been rigorously evaluated across numerous cancer cell lines, with specific IC50 values determined, showcasing its potent anticancer activity. For this compound, the data is more descriptive, indicating a concentration-dependent effect on cell proliferation and viability.
Table 1: Comparative Cytotoxicity of Deoxyelephantopin
| Cancer Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) |
| HCT 116 (Colon) | 7.46 | 48 |
| K562 (Leukemia) | 4.02 | 48 |
| KB (Oral) | 3.35 | 48 |
| T47D (Breast) | 1.86 | 48 |
| A549 (Lung) | 12.287 | Not Specified |
Data compiled from multiple sources.
For This compound , studies have reported that it suppresses the growth and proliferation of breast and cervical cancer cells at concentrations below 10 µg/mL and induces apoptosis at concentrations above 50 µg/mL.[1][2][4] However, specific IC50 values from these studies are not available, precluding a direct quantitative comparison with deoxyelephantopin.
III. Mechanism of Action: A Tale of Two Depths
The molecular mechanisms underlying the anticancer effects of deoxyelephantopin have been a subject of intense research, with a particular focus on its modulation of key signaling pathways. The mechanistic understanding of this compound, however, is still in its early stages.
A. Deoxyelephantopin: A Multi-Targeting Agent
Deoxyelephantopin exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
-
Apoptosis Induction: Deoxyelephantopin triggers programmed cell death through both the intrinsic and extrinsic pathways, evidenced by the activation of caspases-3, -8, and -9.[1][5]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines.[5]
-
NF-κB Pathway Inhibition: Deoxyelephantopin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, deoxyelephantopin can suppress tumor growth and sensitize cancer cells to other therapeutic agents.
-
STAT3 Pathway Inhibition: The compound also targets the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor progression and metastasis.[7]
B. This compound: An Emerging Profile
The available data for this compound suggests a mechanism that also involves apoptosis and cell cycle arrest.
-
Apoptosis Induction: It induces apoptosis in breast and cervical cancer cells through both the extrinsic and intrinsic pathways, as indicated by the activation of caspases-3, -8, and -9.[1][2]
-
Cell Cycle Arrest: The compound has been reported to cause cell cycle arrest, contributing to its antiproliferative effects.[2]
-
NF-κB and STAT3 Signaling: There is currently a lack of published data on the effects of this compound on the NF-κB and STAT3 signaling pathways. This represents a significant knowledge gap and a key area for future research.
IV. Signaling Pathways and Experimental Workflows
To visualize the known mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Deoxyelephantopin inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, inhibiting the transcription of target genes involved in cell proliferation and survival.
Caption: Deoxyelephantopin inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus. This leads to the downregulation of genes that promote cell proliferation and metastasis.
Caption: A generalized experimental workflow for assessing the in vitro anticancer activity of natural compounds, encompassing cell culture, treatment, various assays, and subsequent data analysis.
V. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of these compounds.
A. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., deoxyelephantopin or this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plate is incubated to allow the conversion of MTT into formazan crystals by metabolically active cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
B. Western Blotting for Protein Expression Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Cell Lysis: Cells treated with the compound and control cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., NF-κB p65, phospho-STAT3, cleaved caspase-3, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
VI. Conclusion and Future Directions
This comparative analysis underscores the significant potential of deoxyelephantopin as a multi-targeting anticancer agent, supported by a substantial body of experimental evidence. Its ability to modulate key oncogenic pathways like NF-κB and STAT3 makes it a compelling candidate for further preclinical and clinical development.
In contrast, this compound remains a largely unexplored compound with demonstrated antiproliferative and apoptotic activity in a limited number of cancer cell lines. The lack of quantitative cytotoxicity data and mechanistic studies on crucial signaling pathways represents a critical gap in our understanding of its full therapeutic potential.
Future research should prioritize:
-
Quantitative analysis of this compound's cytotoxicity across a broader panel of cancer cell lines to determine its IC50 values and compare its potency with other sesquiterpene lactones.
-
In-depth investigation of the molecular mechanisms of this compound, particularly its effects on the NF-κB and STAT3 signaling pathways.
-
Head-to-head comparative studies of this compound and deoxyelephantopin in the same cancer models to provide a direct assessment of their relative efficacy and mechanisms of action.
By addressing these research questions, the scientific community can better elucidate the therapeutic promise of this compound and potentially add another valuable natural product to the arsenal of anticancer drug candidates.
References
- 1. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana [mdpi.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NF-κB pathway as a potential regulator of immune checkpoints in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Mechanisms of Action: Isoatriplicolide Tiglate and Tigilanol Tiglate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two anticancer compounds, Isoatriplicolide tiglate and tigilanol tiglate. This analysis is supported by available experimental data and detailed methodologies for key experiments.
Executive Summary
This compound and tigilanol tiglate are two distinct natural product-derived compounds with demonstrated anticancer properties. While both induce tumor cell death, their underlying mechanisms of action differ significantly. This compound primarily triggers apoptosis, a form of programmed cell death, through the activation of caspase cascades. In contrast, tigilanol tiglate orchestrates a more complex and rapid tumor destruction process involving the activation of Protein Kinase C (PKC), leading to vascular disruption, hemorrhagic necrosis, and immunogenic cell death. This guide delves into the specifics of their actions, presenting a side-by-side comparison of their signaling pathways, experimental evidence, and methodologies.
Mechanism of Action and Signaling Pathways
This compound: Induction of Apoptosis
This compound's primary mechanism of action is the induction of apoptosis in cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.
-
Intrinsic Pathway: This pathway is suggested by the activation of caspase-9.
-
Extrinsic Pathway: Activation of caspase-8 indicates the involvement of this pathway.
-
Executioner Phase: Both pathways lead to the cleavage and activation of caspase-3, a key executioner caspase responsible for the biochemical and morphological changes associated with apoptosis.
At lower concentrations, this compound has also been shown to induce cell cycle arrest at the S/G2 phase, thereby inhibiting cancer cell proliferation.[1][2]
Tigilanol Tiglate: PKC-Mediated Tumor Destruction and Immunomodulation
Tigilanol tiglate exhibits a multi-faceted mechanism of action initiated by the activation of specific isoforms of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[3][4][5] This activation triggers a cascade of events leading to rapid tumor ablation.
-
PKC Activation: Tigilanol tiglate is a potent activator of PKC, with a notable specificity for classical (α, βI, βII) and novel (γ) isoforms.[6]
-
Vascular Disruption: A key effect of PKC activation is the rapid loss of integrity in the tumor vasculature. This leads to increased permeability, leakage of blood components into the tumor, and hemorrhagic necrosis.[7][8][9]
-
Direct Tumor Cell Death: Tigilanol tiglate also induces direct tumor cell death. While initially thought to be primarily PKC-dependent, recent evidence suggests a PKC-independent mechanism involving endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, a form of inflammatory cell death known as pyroptosis.[10]
-
Inflammatory Response and Immunogenic Cell Death (ICD): The rapid necrosis and induction of pyroptosis release damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. This leads to an acute and localized inflammatory response, recruiting immune cells to the tumor site. This process of ICD can prime an anti-tumor immune response.[10][11]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and tigilanol tiglate.
Table 1: In Vitro Activity of this compound in MDA-MB-231 Breast Cancer Cells [1][2]
| Parameter | Concentration | Effect |
| Cell Proliferation Inhibition | < 10 µg/mL | Significant suppression of cell growth |
| Apoptosis Induction | > 50 µg/mL | Time-dependent increase in apoptotic cells |
| Cell Cycle Arrest | 10 µg/mL | Arrest in the S/G2 phase after 72h |
| Caspase Activation | 50 µg/mL | Increased cleavage of caspases-3, -8, and -9 |
Table 2: Efficacy of Tigilanol Tiglate in Preclinical and Clinical Settings
| Model System | Treatment | Outcome | Reference |
| Syngeneic and Xenograft Mouse Models | Single intratumoral injection | Rapid tumor ablation | [7][8] |
| Canine Mast Cell Tumors (Phase 3 Trial) | Single intratumoral injection (1 mg/mL) | 75% complete response at day 28 | [12] |
| Canine Mast Cell Tumors (Phase 3 Trial) | Second injection for non-responders | 88% overall complete response | [12] |
| Human Solid Tumors (Phase I Trial) | Dose escalation up to 3.6 mg/m² | Clinical activity in 9 tumor types, with 4 complete responses | [4] |
Experimental Protocols
Key Experiments for this compound
Objective: To qualitatively assess the activation of caspases in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured to ~70-80% confluency and then treated with this compound (e.g., 50 µg/mL) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors to obtain whole-cell extracts.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, and cleaved caspase-9. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][13]
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 cells are treated with this compound (e.g., 10 µg/mL) or vehicle control for a specified duration (e.g., 72 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to remove RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI signal.[2][14][15]
Key Experiments for Tigilanol Tiglate
Objective: To evaluate the efficacy of intratumorally injected tigilanol tiglate in a mouse tumor model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., SCC-15 squamous cell carcinoma cells) to establish tumors.[16]
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives a single intratumoral injection of tigilanol tiglate (e.g., 30 µg in a 40% propylene glycol vehicle), while the control group receives an injection of the vehicle alone.[16]
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Endpoint Analysis: The study endpoint may be a specific time point, a predetermined tumor volume, or signs of animal distress. Tumor growth inhibition is calculated and survival curves are generated.[16]
Objective: To visualize and quantify the effect of tigilanol tiglate on the tumor vasculature.
Methodology:
-
Animal Model and Treatment: As described in the in vivo tumor ablation study.
-
Histological Analysis: At various time points after injection (e.g., 1, 4, 24 hours), tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Tumor sections are stained with antibodies against endothelial cell markers (e.g., CD31) to visualize blood vessels. The extent of vascular damage, including hemorrhage and thrombosis, is assessed.[7]
-
Vascular Permeability Assay: In a separate cohort of animals, a fluorescent dye with a high molecular weight (e.g., FITC-dextran) is injected intravenously prior to tumor excision. The extravasation of the dye into the tumor tissue is quantified to assess vascular permeability.
Conclusion
This compound and tigilanol tiglate represent two distinct approaches to cancer therapy. This compound acts as a classic cytotoxic agent, inducing the well-characterized apoptotic pathway and causing cell cycle arrest. Its mechanism is primarily focused on the cancer cell itself.
In contrast, tigilanol tiglate employs a more dynamic and multi-pronged strategy. By activating specific PKC isoforms, it not only directly targets tumor cells for destruction but also disrupts the tumor's blood supply, leading to rapid and widespread hemorrhagic necrosis. Furthermore, its ability to induce immunogenic cell death suggests a potential for stimulating a systemic anti-tumor immune response, a highly sought-after feature in modern cancer therapeutics.
The choice between these or similar compounds in a drug development pipeline would depend on the specific therapeutic goals, tumor type, and desired safety profile. The detailed mechanistic understanding provided in this guide serves as a valuable resource for researchers and clinicians in the field of oncology.
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells [mdpi.com]
- 7. vet-uk.virbac.com [vet-uk.virbac.com]
- 8. vet-us.virbac.com [vet-us.virbac.com]
- 9. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 10. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoural administration and tumour tissue targeting of cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Isoatriplicolide Tiglate: A Comparative Guide for its Validation as a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoatriplicolide tiglate (PCAC), a novel natural compound, with established therapeutic agents for its potential applications in oncology and neuroprotection. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate an objective evaluation of its therapeutic promise.
Section 1: Quantitative Performance Comparison
The therapeutic potential of this compound has been evaluated primarily for its anti-cancer properties against breast and cervical cancer cell lines, and for its neuroprotective effects. This section compares its efficacy with standard therapeutic agents in these areas.
Anti-Cancer Efficacy
This compound exhibits a dual mechanism of action based on its concentration. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis in cancer cells.[1][2][3][4] The following tables compare the effective concentrations of this compound with the half-maximal inhibitory concentrations (IC50) of standard chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that the IC50 values for Doxorubicin and Cisplatin can vary significantly across different studies due to variations in experimental conditions.
Table 1: Comparison with Doxorubicin in Breast Cancer (MDA-MB-231 Cell Line)
| Compound | Efficacy Metric | Concentration/IC50 | Reference |
| This compound (PCAC) | Cell Growth Suppression | < 10 µg/mL | [1][2][3][4] |
| Apoptosis Induction | > 50 µg/mL | [1][2][3][4] | |
| Doxorubicin | IC50 | 1.65 ± 0.23 µg/mL | |
| IC50 | 1 µM | ||
| IC50 | 6602 nM | ||
| IC50 | 1.38 µg/mL |
Table 2: Comparison with Cisplatin in Cervical Cancer (HeLa Cell Line)
| Compound | Efficacy Metric | Concentration/IC50 | Reference |
| This compound (PCAC) | Cell Proliferation Inhibition | Effective in HeLa cells | [1][3][4] |
| Cisplatin | IC50 (48h) | 12.3 µM | |
| IC50 (48h) | 7.7 µM | ||
| IC50 | 12 ± 1.57 µM |
Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. This effect is compared with Riluzole, a standard neuroprotective agent.
Table 3: Comparison with Riluzole in Neuroprotection
| Compound | Efficacy Metric | Concentration/EC50 | Reference |
| This compound | Significant Neuroprotection | 0.1 µM to 10 µM | |
| Riluzole | EC50 (for glutamate toxicity) | ~300 µM |
Section 2: Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key study evaluating the anti-cancer effects of this compound.[1][2][3]
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231, MCF-7, HS578T, T47D) and cervical cancer cell lines (HeLa, SiHa, C33A) are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 incubator.[3]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (PCAC) or a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Treatment: MDA-MB-231 cells are treated with this compound (e.g., 10 µg/mL) for a specified time (e.g., 72 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Analysis of Apoptosis (Western Blot)
This protocol is used to detect the activation of key apoptotic proteins in response to this compound treatment.
-
Protein Extraction: MDA-MB-231 cells are treated with a high concentration of this compound (e.g., 50 µg/mL) for a specific duration (e.g., 24 hours).[2] Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, and Bax. A loading control, such as γ-tubulin, is also probed.[2]
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Section 3: Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and the experimental workflows.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating "Isoatriplicolide Tiglate" Cell Cycle Arrest Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cell cycle arrest effects of isoatriplicolide tiglate (PCAC), a natural compound with anti-proliferative properties. The information presented here is intended to assist researchers in replicating and expanding upon the initial findings of S/G2 phase cell cycle arrest induced by this compound. We will compare its performance with other known cell cycle inhibitors and provide detailed experimental protocols and data visualizations to support further investigation.
Executive Summary
This compound, a sesquiterpene lactone, has been identified as a potential anti-cancer agent that induces cell cycle arrest in the S and G2 phases of the cell cycle at low concentrations in breast and cervical cancer cell lines.[1][2][3][4][5] At higher concentrations, it promotes apoptosis through both intrinsic and extrinsic pathways.[1][2][3][4][5] This dual mechanism of action makes it an interesting candidate for further drug development. This guide will delve into the quantitative data available for this compound and compare it with other compounds known to induce G2/M cell cycle arrest, namely deoxypodophyllotoxin, cinobufagin, and genistein.
Data Presentation: Comparative Analysis of Cell Cycle Arrest
To provide a clear comparison of the efficacy of this compound and its alternatives, the following tables summarize their IC50 values and effects on cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound and Alternative Compounds
| Compound | Cell Line | IC50 Value | Citation |
| This compound (PCAC) | MDA-MB-231 (Breast) | Not explicitly stated, effective at 10 µg/mL | [2] |
| Deoxypodophyllotoxin | QBC939 (Cholangiocarcinoma) | 1.186 µM (24h), 0.779 µM (48h), 0.460 µM (72h) | |
| Cinobufagin | HCT116 (Colorectal) | 0.7821 µM | |
| RKO (Colorectal) | 0.3642 µM | ||
| SW480 (Colorectal) | 0.1822 µM | ||
| A375 (Melanoma) | 0.2 µg/mL (24h) | ||
| Genistein | SiHa (Cervical) | 80 µM | |
| HeLa (Cervical) | 18.47 µM | ||
| MCF-7 (Breast) | 47.5 µM |
Table 2: Effect of Compounds on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Treatment Time | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |
| This compound (PCAC) | MDA-MB-231 | 10 µg/mL | 72h | Data not available | Data not available | S/G2 Arrest Observed | [2] |
| Deoxypodophyllotoxin | QBC939 | 0.5 µM | 48h | Data not available | Decreased from 61.5% to 29.3% | 49.1% | |
| QBC939 | 1 µM | 48h | Data not available | Decreased from 61.5% to 29.3% | 49.1% | ||
| Cinobufagin | A375 | Not specified | Not specified | G2/M Arrest Observed | Data not available | G2/M Arrest Observed | |
| Genistein | HeLa | Not specified | Not specified | G2/M Arrest Observed | Data not available | G2/M Arrest Observed |
Note: Direct comparison is challenging due to variations in cell lines and experimental conditions. The lack of specific cell cycle percentage data for this compound is a notable gap in the current literature.
Experimental Protocols
To facilitate the replication of the cell cycle arrest findings, detailed protocols for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentration (e.g., 10 µg/mL for S/G2 arrest studies). Ensure the final solvent concentration in the culture medium is minimal and consistent across all experimental and control groups.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from the methodology described in the study by Lee et al. (2012).
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, treat them with this compound (10 µg/mL) or a vehicle control for the desired duration (e.g., 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI; a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA). A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Cell Cycle-Related Proteins
To investigate the molecular mechanism of cell cycle arrest, the expression levels of key regulatory proteins can be analyzed by Western blotting.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin A, Cyclin B1, CDK2, CDK1, p21, p27).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Mandatory Visualization
Signaling Pathway of S/G2 Phase Cell Cycle Arrest
The precise molecular mechanism by which this compound induces S/G2 phase arrest has not been fully elucidated. The following diagram illustrates a generalized pathway for S and G2/M phase transitions, highlighting potential targets for compounds that induce arrest at these stages. Further research is required to identify the specific molecular targets of this compound within this pathway.
Caption: Potential mechanism of S/G2 cell cycle arrest by this compound.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps involved in analyzing the effect of a compound on the cell cycle using flow cytometry.
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
This guide provides a foundational framework for researchers investigating the cell cycle arrest properties of this compound. The provided data and protocols aim to facilitate the replication of existing findings and encourage further exploration into the therapeutic potential of this natural compound. The clear gaps in the quantitative data and mechanistic understanding of this compound's action highlight critical areas for future research.
References
- 1. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 2. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Isoatriplicolide Analogs: A Review of Available Data
A detailed comparative analysis of the biological activities of isoatriplicolide tiglate, methacrylate, and isobutyrate analogs is currently hindered by a lack of publicly available experimental data directly comparing these compounds. While research has shed light on the cytotoxic properties of this compound, a comprehensive understanding of how varying the ester functional group influences its therapeutic potential remains elusive. This guide summarizes the existing knowledge on this compound and highlights the current data gap regarding its methacrylate and isobutyrate counterparts.
This compound: An Analog with Antiproliferative and Cytotoxic Effects
This compound, a sesquiterpene lactone, has demonstrated notable activity against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation at lower concentrations and induce apoptosis, or programmed cell death, at higher concentrations. This dual mechanism of action makes it a compound of interest in oncology research.
Key Findings on this compound:
-
Antiproliferative Activity: At concentrations below 10 µg/mL, this compound has been observed to suppress the growth of breast and cervical cancer cells.
-
Induction of Apoptosis: At concentrations exceeding 50 µg/mL, the compound triggers apoptotic pathways, leading to the death of cancer cells.
The precise mechanisms underlying these effects are believed to be linked to the compound's ability to interfere with critical cellular processes. However, without comparative data for the methacrylate and isobutyrate analogs, it is impossible to determine the structure-activity relationship and the role of the tiglate ester in its biological activity.
Data Presentation: A Call for Comparative Studies
To facilitate a direct comparison, quantitative data from future studies should be presented in a clear and structured format. The following table is a template for how such data could be organized to provide a meaningful comparison of the cytotoxic activities of the three analogs.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | e.g., MCF-7 | Data N/A | e.g., MTT Assay | N/A |
| Isoatriplicolide Methacrylate | e.g., MCF-7 | Data N/A | e.g., MTT Assay | N/A |
| Isoatriplicolide Isobutyrate | e.g., MCF-7 | Data N/A | e.g., MTT Assay | N/A |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. N/A: Not Available. Data for a direct comparison is not currently available in published literature.
Experimental Protocols: A Methodological Framework
Should comparative studies be undertaken, detailed experimental protocols will be crucial for the reproducibility and validation of the findings. A standard methodology for assessing the cytotoxic activity of these compounds would likely involve the following steps:
Cell Viability Assay (e.g., MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound, methacrylate, and isobutyrate are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for treatment.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isoatriplicolide analogs. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Research Gaps and Future Directions
The current state of research necessitates a clear visualization of the knowledge gap and the logical workflow required to address it. The following diagram illustrates the necessary experimental steps to enable a comparative analysis of the isoatriplicolide analogs.
Caption: Experimental workflow for comparative analysis.
This diagram outlines the essential progression from ensuring the availability of all three compounds to conducting parallel biological assays and finally performing a comprehensive comparative analysis to establish structure-activity relationships.
Conclusion and Future Outlook
The preliminary data on this compound suggests that this class of compounds holds promise for further investigation as potential therapeutic agents. However, the lack of comparative data for the methacrylate and isobutyrate analogs represents a significant gap in the current understanding of their potential. Future research should prioritize the synthesis and parallel biological evaluation of these analogs to elucidate the impact of the ester functionality on their cytotoxic and anti-inflammatory activities. Such studies will be instrumental in guiding the rational design of more potent and selective isoatriplicolide-based drug candidates. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to pursue these comparative investigations to unlock the full therapeutic potential of this promising class of natural product derivatives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isoatriplicolide Tiglate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Isoatriplicolide tiglate is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a sesquiterpene lactone, treating it as a potentially hazardous chemical waste due to its biological activity.
Sesquiterpene lactones are a class of compounds known for their diverse biological activities, which can include cytotoxicity.[1] Therefore, in the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the assumption of potential hazards. The following procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes stock solutions, experimental residues, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container with a secure screw-top cap. Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or responsible person.
-
The laboratory room number.
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
-
Decontamination of Work Surfaces:
-
After handling and packaging the waste, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood) with an appropriate solvent or cleaning agent.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Isoatriplicolide tiglate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Isoatriplicolide tiglate. As a member of the sesquiterpene lactone class, this compound requires careful handling to prevent potential allergic reactions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended to protect against skin contact.[1] Always inspect gloves for tears or holes before use. |
| Eye and Face Protection | Safety goggles or face shield | Use tightly fitting safety goggles or a full-face shield to protect against splashes.[2] |
| Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat or chemical-resistant coveralls should be worn to protect skin and clothing.[2][3] |
| Respiratory Protection | Fume hood or respirator | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] If a fume hood is not available, a respirator may be necessary. |
Operational Plan for Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar sesquiterpene lactones to understand the potential hazards.
Step 2: Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Accidental Release Measures
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Ventilation: Ensure the spill area is well-ventilated to disperse any vapors.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[5]
-
Waste Collection:
-
Collect all waste containing this compound, including unused compound, contaminated lab supplies (e.g., gloves, pipette tips), and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
